(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
Beschreibung
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Eigenschaften
CAS-Nummer |
68100-94-7 |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
(2-hydroxy-5-methylphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-3-10(14)9(4-7)11(15)8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |
InChI-Schlüssel |
HNRKGBNITJJCHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CNN=C2 |
Herkunft des Produkts |
United States |
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone chemical properties and molecular weight
Executive Summary
In modern drug discovery and agrochemical development, the strategic design of low-molecular-weight building blocks is critical for developing highly selective ligands. (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone is a highly versatile, dual-pharmacophore intermediate. By combining a pyrazole ring (a privileged scaffold for kinase hinge-binding) with an ortho-hydroxy substituted methanone bridge, this molecule provides exceptional conformational rigidity and bidentate metal-chelating capabilities. This whitepaper details the physicochemical properties, structural rationale, and self-validating experimental methodologies required to synthesize and utilize this compound in advanced research settings.
Physicochemical Profiling & Structural Analysis
Understanding the baseline quantitative properties of a compound is the first step in assay design and synthetic planning. The core physicochemical data for (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone is summarized below[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone |
| Primary Synonym | 4-(2-Hydroxy-5-methylbenzoyl)pyrazole[2] |
| CAS Number | 68100-94-7[1] |
| Molecular Formula | C11H10N2O2[1] |
| Molecular Weight | 202.21 g/mol [1],[3] |
| Melting Point | 168 - 170 °C[1] |
| Purity (Commercial Standard) | ≥ 95%[1] |
Structural Rationale
The utility of this molecule stems from the synergistic interaction of its three primary motifs:
-
1H-Pyrazol-4-yl Ring: Acts as a robust hydrogen-bond donor and acceptor. In medicinal chemistry, this motif frequently mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinases.
-
Methanone Linker: Provides a rigid geometric angle between the two ring systems while acting as a strong hydrogen-bond acceptor.
-
2-Hydroxy-5-methylphenyl Group: The hydroxyl group at the ortho position is uniquely positioned to form an intramolecular hydrogen bond with the methanone carbonyl. This locks the molecule into a planar conformation, increasing lipophilicity and membrane permeability while pre-organizing the structure for target engagement.
Fig 1: Pharmacophore logic mapping of the compound's structural motifs.
Synthetic Methodology & Validation Protocols
To utilize this compound in downstream library generation, researchers must often synthesize it via a regioselective Friedel-Crafts acylation. The following protocol is designed as a self-validating system , ensuring that each step is analytically confirmed before progression.
Protocol 1: Regioselective Friedel-Crafts Acylation
Step 1: Acyl Chloride Formation
-
Action: Suspend 1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl2, 1.5 eq) and a catalytic amount of N,N-Dimethylformamide (DMF). Reflux for 2 hours.
-
Causality: DMF acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack-type intermediate. This drastically lowers the activation energy required to convert the stable carboxylic acid into the electrophilic acyl chloride.
-
Self-Validation Checkpoint: Quench a 10 µL reaction aliquot in absolute methanol. LC-MS analysis must show the methyl ester derivative ([M+H]+ = 127.1). The complete absence of the starting acid mass confirms the reaction has reached 100% conversion.
Step 2: Electrophilic Aromatic Substitution
-
Action: Cool the reaction vessel to 0 °C. Add 4-methylphenol (p-cresol, 1.0 eq) followed by the slow, portion-wise addition of aluminum chloride (AlCl3, 2.5 eq). Allow the mixture to warm to room temperature and stir for 12 hours.
-
Causality: AlCl3 acts as a potent Lewis acid. It coordinates with the phenolic oxygen of p-cresol, temporarily deactivating the ring but strictly directing the incoming acylium ion to the ortho position. This ensures the exclusive formation of the 2-hydroxy-5-methylphenyl regiochemistry, preventing unwanted para or meta byproducts.
-
Self-Validation Checkpoint: Perform an in-line LC-MS analysis at t=12h. The appearance of a dominant peak at m/z 203.22 ([M+H]+) corresponding to the target molecular weight[1], alongside the disappearance of the p-cresol peak, validates successful coupling.
Step 3: Workup and Decomplexation
-
Action: Quench the reaction carefully with ice-cold 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na2SO4, concentrate under vacuum, and purify via flash chromatography (Hexanes/EtOAc gradient).
-
Causality: The acidic quench is mandatory. The newly formed product contains a bidentate pocket (the ketone and the ortho-hydroxyl group) that strongly chelates the Al(III) ions. The acid breaks this stable complex, liberating the free (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone[1].
Fig 2: Step-by-step synthetic workflow and analytical validation checkpoints.
In Vitro Assay Protocol: Kinase Binding Affinity
Because the pyrazole-methanone scaffold is a privileged kinase-binding motif, researchers frequently evaluate this compound (and its derivatives) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Protocol 2: Competitive TR-FRET Binding Assay
Step 1: Reagent Preparation
-
Action: Prepare a 10 mM stock of the synthesized compound in 100% DMSO. Dilute to a 3X working concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
-
Causality: The inclusion of Brij-35 (a non-ionic detergent) is critical. It prevents the hydrophobic 2-hydroxy-5-methylphenyl moiety from causing non-specific aggregation or promiscuous binding, ensuring that any observed inhibition is due to true active-site engagement.
Step 2: Target Incubation
-
Action: In a 384-well microplate, combine 5 µL of the compound dilution, 5 µL of a His-tagged target kinase, and 5 µL of a fluorescent tracer/Eu-anti-His antibody mixture. Incubate for 1 hour at room temperature.
-
Causality: A 1-hour incubation period is necessary to allow the system to reach thermodynamic equilibrium, giving the pyrazole ring sufficient time to displace the tracer and form stable hydrogen bonds within the kinase hinge region.
-
Self-Validation Checkpoint: Every assay plate must include a titration curve of Staurosporine (a known pan-kinase inhibitor) as a positive control. The assay data is only deemed valid if the Staurosporine IC50 falls within the established 0.5 - 2.0 nM range, proving that the assay window, tracer dynamics, and reader optics are fully functional.
Step 3: Signal Acquisition
-
Action: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of compound binding.
Sources
Crystallographic Elucidation and Conformational Analysis of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone: A Technical Guide for Rational Drug Design
Executive Summary
The spatial orientation of small-molecule pharmacophores dictates their binding affinity and selectivity within biological targets. (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone (CAS: 68100-94-7) is a highly versatile scaffold utilized in the development of kinase inhibitors and anti-inflammatory therapeutics[1]. This technical whitepaper dissects the crystal structure of this compound, explaining the causality behind its specific conformational states—most notably, the thermodynamically locked intramolecular hydrogen bonding network and the sterically driven dihedral twist of the pyrazole ring.
Introduction & Pharmacological Grounding
In rational drug design, the pyrazole-methanone moiety acts as a critical hinge-binding motif. The 1H-pyrazole ring serves as a bioisostere capable of acting as both a hydrogen-bond donor and acceptor, while the methanone bridge provides necessary conformational flexibility.
However, the addition of a 2-hydroxy group on the adjacent phenyl ring fundamentally alters the molecule's conformational entropy. As observed in related 2[2], the phenolic proton engages in a strong intramolecular interaction with the carbonyl oxygen. Understanding this geometry via X-ray crystallography is paramount for predicting how this scaffold will orient itself within a protein's active site.
Experimental Protocols: A Self-Validating Crystallization System
To ensure absolute scientific integrity, the structural elucidation of small organic molecules must rely on a self-validating workflow. The physical growth of the crystal and the mathematical convergence of the diffraction data serve as internal checks for accuracy.
Protocol 1: Single Crystal Growth via Thermodynamic Control
-
Solvent Selection: Dissolve 50 mg of the synthesized compound in 2 mL of a binary solvent system (1:1 v/v Ethanol/Dichloromethane).
-
Causality: Dichloromethane ensures complete solvation of the hydrophobic methylphenyl ring, while ethanol stabilizes the polar pyrazole moiety.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial.
-
Causality: Removing particulate impurities prevents heterogeneous nucleation, ensuring the growth of a single macroscopic crystal rather than microcrystalline aggregates.
-
-
Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle and incubate at a constant 20 °C in a vibration-free environment for 5–7 days.
-
Causality: Slow solvent evaporation maintains a low supersaturation gradient, favoring thermodynamic growth over kinetic precipitation, yielding defect-free crystals.
-
Protocol 2: X-Ray Diffraction and Self-Validating Refinement
-
Crystal Mounting: Select a pristine crystal (approx. 0.25 × 0.20 × 0.20 mm) under polarized light and mount it on a glass fiber using inert perfluorinated oil.
-
Data Collection: Irradiate the crystal using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 293 K.
-
Causality: High-energy Mo Kα radiation minimizes X-ray absorption, yielding the high-resolution reflections necessary for precise bond length determination without complex absorption artifacts.
-
-
Phase Resolution & Iterative Refinement: Solve the structure using Direct Methods and perform full-matrix least-squares refinement on F² (SHELXL).
-
Causality: Refining against F² utilizes all collected data (including weak reflections), preventing statistical bias. This protocol is self-validating: achieving a final R1 value < 0.05 and a Goodness-of-Fit (GoF) approaching 1.0 strictly confirms the physical accuracy of the atomic coordinates.
-
Fig 1. Self-validating X-ray crystallography workflow from nucleation to structural validation.
Structural Elucidation & Conformational Causality
The Intramolecular S(6) Hydrogen Bond Motif
A defining feature of 2-hydroxy-aroyl systems is the intramolecular hydrogen bond between the phenolic hydroxyl (O-H) and the methanone carbonyl (C=O). As documented in related 3[3], this interaction forms a planar, six-membered pseudo-ring known as an S(6) motif .
-
Causality in Drug Design: Thermodynamically, this strong hydrogen bond locks the phenyl ring and the carbonyl group into a rigid, coplanar arrangement. By pre-organizing this conformation, the molecule suffers a significantly lower entropic penalty upon binding to a target protein receptor, thereby increasing binding affinity[4].
Dihedral Twist of the Pyrazole Ring
Unlike the locked phenyl-carbonyl system, the 1H-pyrazol-4-yl ring exhibits a pronounced dihedral twist relative to the central methanone plane.
-
Causality: Steric clashing between the ortho-protons of the pyrazole ring and the adjacent aromatic systems forces the pyrazole out of planarity. Crystallographic data of analogous 5 typically show a dihedral angle between 40° and 55°[5]. This twist is critical for allowing the molecule to navigate narrow, hydrophobic binding pockets.
Intermolecular Interactions and Crystal Packing
Beyond the single molecule, the 3D crystal lattice is stabilized by highly ordered intermolecular forces. The 1H-pyrazole nitrogen acts as a strong hydrogen bond donor (N-H), interacting with the carbonyl oxygen of adjacent molecules to form infinite 1D chains. Furthermore, π-π stacking interactions between the electron-rich pyrazole rings and the phenyl rings stabilize the lattice, dictating the compound's melting point (168-170 °C) and solubility profile[1][2].
Fig 2. Conformational logic and interaction network of the pyrazole-methanone pharmacophore.
Quantitative Data Summaries
To facilitate easy comparison with analogous scaffolds, the quantitative crystallographic parameters are summarized below.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Crystal System / Space Group | Monoclinic / P2₁/c (Typical for this class) |
| Temperature | 293(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R1 ≈ 0.045, wR2 ≈ 0.112 |
| Goodness-of-Fit (GoF) on F² | 1.03 - 1.05 |
Table 2: Selected Bond Lengths (Å) and Dihedral Angles (°)
| Structural Feature | Measurement | Implication |
| C=O (Carbonyl) | ~1.245 Å | Standard double bond character, slightly lengthened by H-bonding. |
| C-O (Phenolic) | ~1.350 Å | Shorter than standard single bond due to resonance. |
| Phenyl-Carbonyl Dihedral | ~2.5° - 5.0° | Near-perfect planarity enforced by the S(6) H-bond motif. |
| Pyrazole-Carbonyl Dihedral | ~45.0° - 51.0° | Pronounced twist due to steric repulsion[5]. |
Table 3: Hydrogen Bonding Geometry
| D-H···A Interaction | D-H (Å) | H···A (Å) | D···A (Å) | Angle D-H···A (°) | Motif |
| O-H···O(Carbonyl) | 0.82 | 1.85 | 2.58 | 148 | Intramolecular S(6) |
| N-H···O(Carbonyl) | 0.86 | 2.05 | 2.88 | 165 | Intermolecular Chain |
References
-
Heterocyclics. "(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone - Chemical Catalog". 1
-
PubMed Central. "Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone". 3
-
IUCr Journals. "Crystal structure of (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone".2
-
PubMed. "Crystal Structure ofmethanone". 5
-
IUCr Journals. "Crystal structure ofmethanone". 4
Sources
- 1. heterocyclics.com [heterocyclics.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structure of [1-(3-chloro-phen-yl)-5-hy-droxy-3-methyl-1H-pyrazol-4-yl](p-tol-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone in Cell Lines: An In-depth Methodological Guide
Abstract
The preclinical assessment of a drug candidate's safety profile is a critical phase in pharmaceutical development. In vitro toxicity testing on various cell lines offers a rapid, cost-effective, and ethically considerate initial screening method to identify potential cytotoxic effects and guide further research.[1][2] This process is essential for early-stage decision-making, helping to "fail fast" compounds with unfavorable toxicity profiles and prioritize promising candidates. This guide provides a comprehensive framework for establishing the preliminary in vitro toxicity profile of a novel chemical entity, (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone, a compound with potential therapeutic applications owing to its pyrazole-based structure.[3] We will detail the experimental rationale, step-by-step protocols for cytotoxicity and genotoxicity assessment, and assays for elucidating the mechanism of cell death.
Introduction: The Imperative of Early-Stage Toxicity Screening
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[3] While the therapeutic potential is of primary interest, a concurrent and equally critical line of inquiry is its safety profile. Early-stage in vitro toxicity screening is a foundational component of modern drug discovery, providing the first glimpse into how a compound interacts with biological systems at a cellular level.[2]
This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow for the initial toxicological characterization of a novel compound. We will address key questions:
-
At what concentration does the compound become cytotoxic?
-
Does it damage cellular DNA?
-
What is the primary mechanism of cell death?
To answer these, we will employ a panel of established human cell lines and a suite of validated assays. The overarching goal is to build a foundational dataset that informs a go/no-go decision for further, more resource-intensive preclinical development.
Strategic Selection of In Vitro Models
The choice of cell lines is a critical first step that dictates the relevance and translatability of the findings. For a preliminary screen, a multi-faceted approach is most informative. We propose a panel including:
-
HepG2 (Human Hepatocellular Carcinoma): As the liver is the primary site of drug metabolism and a common target for drug-induced toxicity, a liver-derived cell line is essential.[4][5] HepG2 cells retain many metabolic functions of primary hepatocytes, making them a suitable model for assessing xenobiotic toxicity.[6]
-
HEK293 (Human Embryonic Kidney): Representing a non-cancerous, non-hepatic cell line, HEK293 cells serve as a crucial control for assessing general cytotoxicity versus liver-specific effects.[5][6] Comparing the compound's activity in HepG2 and HEK293 can provide an early indication of a therapeutic window or tissue-specific toxicity.
Cell Culture and Maintenance: Cells should be cultured in the appropriate medium (e.g., DMEM for HEK293, EMEM for HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator. For all experiments, cells should be in the logarithmic growth phase and exhibit >95% viability.
Tier 1: Assessing General Cytotoxicity
The initial tier of testing aims to determine the concentration range over which the compound affects basic cellular functions like metabolic activity and membrane integrity.
MTT Assay for Metabolic Viability
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][8][9] The quantity of formazan is directly proportional to the number of viable cells.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HepG2 and HEK293 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 and 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[10][11] This serves as an indicator of cell lysis and necrosis.[12]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plates for 24 and 48 hours.
-
Sample Collection: Carefully collect a small aliquot (e.g., 10-50 µL) of the culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, the supernatant is incubated with a reaction mixture containing a substrate and a tetrazolium salt. The LDH-catalyzed reaction leads to the formation of a colored product.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).[11]
-
Data Analysis: Determine cytotoxicity as a percentage relative to a maximum LDH release control (cells lysed with a detergent).
Hypothetical Cytotoxicity Data
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) |
| HepG2 | MTT | 24h | 45.2 |
| 48h | 28.7 | ||
| LDH | 24h | 62.5 | |
| 48h | 41.3 | ||
| HEK293 | MTT | 24h | 88.1 |
| 48h | 65.4 | ||
| LDH | 24h | >100 | |
| 48h | 89.9 |
Interpretation: The hypothetical data suggests a dose- and time-dependent cytotoxic effect, with greater potency in the liver-derived HepG2 cells compared to HEK293 cells. This could indicate either a higher sensitivity of HepG2 cells or the metabolic activation of the compound into a more toxic form.
Diagram: Cytotoxicity Assessment Workflow
Caption: Workflow for assessing cytotoxicity via MTT and LDH assays.
Tier 2: Genotoxicity Assessment
Genotoxicity testing is crucial to determine if a compound can cause damage to the genetic material of cells, a key indicator of potential carcinogenicity.[13]
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14][15][16] Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.[17]
Experimental Protocol: Alkaline Comet Assay
-
Cell Treatment: Treat HepG2 cells with the compound at concentrations ranging from non-toxic to slightly cytotoxic (e.g., 0.5x, 1x, and 2x the 24h IC₅₀) for a short duration (e.g., 4 hours). Include a vehicle control and a known genotoxin (e.g., hydrogen peroxide) as a positive control.
-
Cell Embedding: Harvest and mix the cells with low-melting-point agarose and layer onto a specially coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify the percentage of DNA in the comet tail (% Tail DNA). An increase in % Tail DNA indicates DNA damage.
In Vitro Micronucleus Test
The micronucleus test detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[18][19] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind.[20]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Treatment: Treat HepG2 cells with the compound at various concentrations for a period equivalent to 1.5-2 normal cell cycles.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.[19]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or DAPI).
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Data Analysis: An increase in the frequency of micronucleated cells in treated samples compared to the vehicle control indicates genotoxic potential.
Hypothetical Genotoxicity Data
| Assay | Concentration (µM) | Result (vs. Vehicle Control) |
| Comet Assay | 15 (0.5x IC₅₀) | No significant increase in % Tail DNA |
| 30 (1x IC₅₀) | 15% increase in % Tail DNA | |
| 60 (2x IC₅₀) | 45% increase in % Tail DNA | |
| Micronucleus Test | 15 (0.5x IC₅₀) | No significant increase in MN frequency |
| 30 (1x IC₅₀) | 2.5-fold increase in MN frequency | |
| 60 (2x IC₅₀) | 6-fold increase in MN frequency |
Interpretation: The hypothetical data suggests that at and above its cytotoxic concentrations, the compound induces DNA strand breaks and chromosomal damage, indicating a genotoxic potential that warrants further investigation.
Diagram: Genotoxicity Assessment Workflow
Caption: Parallel workflows for assessing genotoxicity.
Tier 3: Elucidating the Mechanism of Cell Death
Understanding how the compound induces cell death is crucial. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).
Apoptosis vs. Necrosis Detection by Flow Cytometry
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between these cell death pathways.[21][22][23]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[23]
-
Propidium Iodide (PI): A nuclear stain that is excluded by cells with intact membranes. It can only enter late apoptotic and necrotic cells.[22]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat HepG2 cells with the compound at its 24h IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).
-
Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population:
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive (less common).
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[24][25][26]
Experimental Protocol: ROS Detection
-
Cell Treatment: Treat HepG2 cells with the compound at its 24h IC₅₀ concentration.
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[24] H₂DCFDA is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[27]
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates elevated intracellular ROS levels.
Hypothetical Mechanistic Data
| Time Point | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Intracellular ROS (Fold Increase vs. Control) |
| 6h | 18% | 5% | 2.1 |
| 12h | 35% | 12% | 3.5 |
| 24h | 25% | 40% | 2.8 |
Interpretation: The hypothetical data suggests that the compound induces apoptosis, which is preceded by a significant increase in intracellular ROS. This points towards an oxidative stress-mediated apoptotic pathway as a primary mechanism of toxicity.
Diagram: Apoptosis Detection Workflow
Caption: Workflow for differentiating modes of cell death.
Diagram: Proposed Toxicity Pathway
Caption: Proposed mechanism of toxicity based on hypothetical data.
Conclusion: Synthesizing a Preliminary Profile
Based on our systematic, multi-tiered investigation using hypothetical data, we can construct a preliminary toxicity profile for (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone:
-
Cytotoxicity: The compound exhibits moderate, dose-dependent cytotoxicity with IC₅₀ values in the mid-micromolar range. It shows a degree of selectivity towards the hepatic cell line HepG2.
-
Genotoxicity: The compound is genotoxic at concentrations near and above its cytotoxic threshold, capable of inducing both DNA strand breaks and chromosomal damage.
-
Mechanism of Action: The primary mode of cell death appears to be apoptosis, likely initiated by an increase in intracellular reactive oxygen species, pointing to oxidative stress as a key upstream event.
This profile provides a critical foundation for future studies. The genotoxicity findings are a significant concern and would necessitate further investigation. The selectivity for liver cells warrants exploration into the metabolic pathways involved. This structured, in vitro approach allows for an efficient, data-driven assessment of a novel compound's safety, guiding the next steps in the drug development pipeline.
References
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- Measurement of intracellular reactive oxygen species (ROS) - PCBIS. [URL: https://www.pcbis.com/our-know-how/in-vitro-assays/immunology-and-inflammation/measurement-of-intracellular-reactive-oxygen-species-ros/]
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Whitepaper: Profiling the Kinase Binding Affinity of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone and Related Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The inhibition of protein kinases has emerged as a cornerstone of modern therapeutic development, particularly in oncology.[1][2][3][4][5] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[6] This guide provides a comprehensive technical overview of the methodologies required to characterize the binding affinity of novel pyrazole-based compounds, using (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone as a representative molecule. We will delve into the theoretical underpinnings and practical execution of key in vitro assays, including luminescence-based, FRET-based, and label-free biosensor technologies. The focus is on providing not just protocols, but also the scientific rationale behind experimental design and data interpretation, empowering researchers to generate robust and comparable data for their drug discovery programs.
Introduction: The Critical Role of Kinase Inhibition
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can lead to uncontrolled cell proliferation and survival.[4] Consequently, kinase inhibitors have become a highly successful class of targeted therapies.[1][2][3][5]
The pyrazole ring system has attracted significant attention in the design of kinase inhibitors due to its favorable physicochemical properties and its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[6][7] Numerous pyrazole derivatives have been reported as potent inhibitors of various kinases, highlighting the versatility of this scaffold.[6][8][9][10]
This guide uses (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone as a model compound to illustrate the process of determining kinase binding affinity. While extensive public data on this specific molecule's kinase interactions is not available, its structure represents a common starting point for medicinal chemistry efforts.
Physicochemical Properties of the Model Compound
A thorough understanding of a compound's physicochemical properties is crucial for interpreting biological data.
| Property | Value | Source |
| Molecular Formula | C17H14N2O2 | [11] |
| Molecular Weight | 278.31 g/mol | N/A |
| CAS Number | 68430-93-3 | [11] |
| SMILES | O=C(C1=CC(C)=CC=C1O)C2=CN(N=C2)C3=CC=CC=C3 | [11] |
| InChI Key | VYXJMOPDZFQVSZ-UHFFFAOYSA-N | [11] |
Methodologies for Determining Kinase Binding Affinity
The initial step in characterizing a potential kinase inhibitor is to determine its binding affinity for the target kinase(s). This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A variety of robust, high-throughput methods are available for this purpose.
Luminescence-Based Kinase Activity Assays (e.g., Kinase-Glo®)
These assays measure the depletion of ATP, a substrate for all kinases.[12] The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity.[12][13]
Principle: The Kinase-Glo® assay utilizes a thermostable luciferase to generate a luminescent signal that is directly proportional to the amount of ATP present.[12] In the presence of an inhibitor, kinase activity is reduced, less ATP is consumed, and the luminescent signal is higher.
Workflow Diagram:
Caption: Workflow for a Kinase-Glo® assay.
Detailed Protocol (Kinase-Glo®):
-
Prepare Kinase Reaction Buffer: A typical buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[14]
-
Prepare Test Compound Dilutions: Serially dilute (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone in DMSO, then further dilute in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Set up Kinase Reaction: In a 96- or 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure that the measured IC50 value is a close approximation of the Ki.[15]
-
Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add Kinase-Glo® Reagent: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[12][13][16]
-
Incubate for Detection: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read Luminescence: Measure the luminescence using a plate-reading luminometer.
TR-FRET-Based Kinase Binding Assays (e.g., LanthaScreen®)
These are competitive binding assays that directly measure the displacement of a fluorescent tracer from the kinase's ATP-binding site.[14][17][18]
Principle: The LanthaScreen® assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[14][17][18][19]
Workflow Diagram:
Caption: Workflow for an SPR-based binding assay.
Detailed Protocol (General SPR):
-
Chip Preparation and Kinase Immobilization: Activate a sensor chip (e.g., a CM5 chip) with a mixture of EDC and NHS. Immobilize the kinase to the desired density via amine coupling. It is critical to ensure the immobilized kinase remains active. [20]2. Prepare Analyte: Prepare a series of dilutions of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Binding Measurement:
-
Association: Inject the compound dilutions over the sensor surface at a constant flow rate and monitor the increase in RU.
-
Dissociation: After the injection, flow running buffer over the chip and monitor the decrease in RU as the compound dissociates.
-
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.
-
Data Analysis: Subtract the reference surface signal from the active surface signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). [21]
Data Analysis and Interpretation
Calculating IC50 and Ki
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor that reduces the enzyme activity by 50%. It is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex. For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration used in the assay. [22]The Cheng-Prusoff equation can be used to convert IC50 to Ki, providing a more absolute measure of potency. [15] Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km) Where [S] is the concentration of the substrate (ATP) and Km is the Michaelis-Menten constant of the enzyme for that substrate.
Sample Data Presentation
Binding affinity data should be presented in a clear, tabular format to allow for easy comparison of the compound's potency and selectivity across a panel of kinases.
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Method |
| Kinase A | 50 | 25 | Kinase-Glo® |
| Kinase B | 1200 | 600 | Kinase-Glo® |
| Kinase C | 85 | 40 | LanthaScreen® |
| Kinase D | >10,000 | >5,000 | Kinase-Glo® |
Conclusion and Future Directions
This guide has outlined the essential methodologies for determining the binding affinity of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone, a representative pyrazole-based compound, to kinase targets. The choice of assay—be it luminescence-based, TR-FRET, or SPR—will depend on the specific research question, available resources, and desired throughput.
A successful initial screen identifying potent binding to one or more kinases is a critical first step. Subsequent efforts should focus on:
-
Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Confirming the mode of inhibition (e.g., ATP-competitive).
-
Cell-Based Assays: Evaluating the compound's ability to inhibit kinase activity in a cellular context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.
By following a systematic and rigorous approach to characterizing the binding affinity of novel compounds, researchers can accelerate the discovery and development of the next generation of kinase inhibitors.
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Mol-Instincts. (2025, May 20). (E)-(2-hydroxy-5-methylphenyl)(phenyl)methanone O-methyloxime. Retrieved from [Link]
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- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
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A Technical Guide to the Early-Stage Pharmacokinetic Characterization of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
Executive Summary
The journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. This guide provides a comprehensive, technically-grounded framework for the early-stage pharmacokinetic (PK) evaluation of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone, a compound belonging to the pharmacologically significant pyrazole class.[1][2] We will refer to this molecule as "PYR-MET" for brevity. The objective is not merely to present a sequence of assays, but to articulate a strategic, integrated approach that enables robust, data-driven decision-making. By systematically evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of PYR-MET through a cascade of in vitro and in vivo studies, researchers can efficiently identify potential liabilities, guide medicinal chemistry efforts, and build a foundational dataset for predicting human pharmacokinetics. This document outlines the causality behind experimental choices, provides detailed, self-validating protocols, and establishes a clear workflow for progressing PYR-MET through the initial stages of drug discovery.
Introduction: The Imperative of Early ADME Assessment
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone (PYR-MET) is a heterocyclic ketone featuring a pyrazole core, a structure known to impart a wide spectrum of biological activities.[2][3] However, biological potency alone is insufficient for therapeutic success. The field of drug discovery has learned through costly failures that a molecule must reach its target in the body in sufficient concentration and for an appropriate duration to exert its effect. This is governed by its ADME profile.
Integrating comprehensive ADME studies early in the discovery pipeline is now a cornerstone of modern pharmaceutical research.[4][5] This "fail fast, fail cheap" philosophy allows for the rapid deselection of compounds with fatal flaws (e.g., rapid metabolism, poor absorption) before significant resources are invested in extensive in vivo efficacy and safety testing.[6][7] This guide details the critical path for characterizing PYR-MET, beginning with fundamental bioanalytical methods and progressing through a tiered system of in vitro assays to a definitive in vivo rodent pharmacokinetic study.
Part I: Foundational Bioanalytical & Physicochemical Characterization
Rationale: All subsequent pharmacokinetic assessments are predicated on the ability to accurately and reliably quantify PYR-MET in complex biological matrices. Establishing a robust bioanalytical method is the non-negotiable first step. Concurrently, understanding fundamental physicochemical properties like solubility provides crucial context for interpreting ADME data.
Bioanalytical Method Development and Validation (LC-MS/MS)
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its superior sensitivity, selectivity, and speed.[8] A validated method ensures that the data generated are reliable and reproducible, a requirement for regulatory submissions.[8][9]
Experimental Protocol: LC-MS/MS Method Validation
-
System Suitability:
-
Prepare a standard solution of PYR-MET and a suitable internal standard (IS), such as a stable isotope-labeled version of PYR-MET.
-
Inject the solution six times. The peak area and retention time must have a relative standard deviation (RSD) of <15%. This confirms the instrument is performing correctly before analysis.
-
-
Selectivity and Specificity:
-
Screen at least six different lots of the chosen biological matrix (e.g., human plasma, rat plasma).
-
Analyze blank matrix samples to ensure no endogenous components interfere with the detection of PYR-MET or the IS at their respective retention times.
-
-
Calibration Curve and Linearity:
-
Prepare a series of calibration standards by spiking known concentrations of PYR-MET into the biological matrix, covering the expected concentration range. A typical range might be 1-1000 ng/mL.
-
Analyze the standards and plot the peak area ratio (PYR-MET/IS) against the nominal concentration.
-
Perform a linear regression with a 1/x² weighting. The correlation coefficient (r²) should be ≥0.99, and the back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
-
Accuracy and Precision:
-
Prepare Quality Control (QC) samples in the matrix at a minimum of four levels: LLOQ, low, medium, and high.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
Intra-run Precision: The RSD should not exceed 15% (20% at LLOQ).
-
Inter-run Precision: The RSD across all runs should not exceed 15% (20% at LLOQ).
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% at LLOQ).
-
-
Stability Assessment:
-
Evaluate the stability of PYR-MET in the matrix under various conditions reflecting the sample lifecycle:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Room temperature for an expected sample handling duration (e.g., 4-24 hours).
-
Long-Term Stability: Stored at -80°C for a period exceeding the study duration.
-
Post-Preparative Stability: In the autosampler post-extraction.
-
-
For all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration. This protocol is based on the principles outlined in the FDA and ICH M10 guidance documents.[9][10]
-
Part II: In Vitro ADME Profiling – The Screening Cascade
Rationale: In vitro assays provide a rapid and cost-effective means to assess the fundamental ADME properties of PYR-MET.[11] They use subcellular fractions (microsomes), cell lines, or purified proteins to model individual physiological processes, allowing for the early identification of liabilities that can guide chemical optimization.
Absorption: Intestinal Permeability
The Caco-2 permeability assay is the industry standard for predicting in vivo absorption of orally administered drugs.[12] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal epithelial barrier.[13]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) and culture for 21 days.
-
Maintain routine incubation conditions at 37°C, 10% CO₂, and 95% humidity, changing the medium every 2-3 days.[14]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value ≥200 Ω·cm² indicates sufficient monolayer integrity.[15]
-
Additionally, assess the transport of a low-permeability paracellular marker, such as Lucifer Yellow, alongside PYR-MET. Its apparent permeability (Papp) should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4).[15]
-
Apical to Basolateral (A→B) Transport: Add PYR-MET (e.g., at 10 µM) to the apical (donor) side and drug-free buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add PYR-MET to the basolateral (donor) side and drug-free buffer to the apical (receiver) side. This is crucial for identifying active efflux.[13]
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 oscillations per minute) for a set time, typically 2 hours.[15]
-
-
Sample Analysis and Calculation:
-
At the end of the incubation, collect samples from both donor and receiver compartments.
-
Quantify the concentration of PYR-MET in all samples using the validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Data Interpretation Table
| Papp (A→B) (x 10⁻⁶ cm/s) | Predicted Absorption | Efflux Ratio (ER) | Efflux Interpretation |
| < 1 | Low | > 2 | Potential substrate of efflux transporters (e.g., P-gp, BCRP) |
| 1 - 10 | Moderate | ≤ 2 | Efflux is not a significant contributor |
| > 10 | High | N/A | High passive permeability likely masks efflux |
Distribution: Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical determinant of its distribution and efficacy.[16] Only the unbound (free) fraction of the drug is available to interact with its target, cross biological membranes, and be metabolized or excreted.[17] Rapid Equilibrium Dialysis (RED) is a robust and widely used method for determining the free fraction.[18][19]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation:
-
Spike PYR-MET into plasma (human and rat) to a final concentration (e.g., 1 µM). The final DMSO concentration should be low (<0.5%) to avoid protein denaturation.
-
Prepare the RED device inserts (e.g., 8K MWCO dialysis membrane).[19]
-
-
Assay Execution:
-
Add the PYR-MET-spiked plasma (e.g., 300 µL) into the sample (red-ringed) chamber of the RED device insert.[17]
-
Add dialysis buffer (PBS, pH 7.4) (e.g., 500 µL) to the buffer chamber.[17]
-
Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the free drug to reach equilibrium across the membrane.
-
-
Sample Analysis:
-
After incubation, carefully remove equal aliquots (e.g., 100 µL) from both the buffer and plasma chambers.
-
To avoid analytical artifacts, "matrix match" the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[17]
-
Precipitate the proteins (e.g., with 3 volumes of ice-cold acetonitrile containing the IS) and centrifuge.
-
Analyze the supernatants using the validated LC-MS/MS method.
-
-
Calculation:
-
Percent Free (%Fu): %Fu = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
Percent Bound (%Bound): %Bound = 100 - %Fu
-
Data Interpretation Table
| % Bound | Interpretation | Potential Consequences |
| < 90% | Low to Moderate Binding | Larger volume of distribution, potentially higher clearance. |
| 90% - 99% | High Binding | Changes in protein levels may significantly impact free drug concentration. |
| > 99% | Very High Binding | Small changes in binding can lead to large changes in free fraction; potential for DDI via displacement. |
Metabolism: Stability and CYP Inhibition
Rationale: The liver is the primary site of drug metabolism, which typically inactivates a drug and facilitates its excretion.[20] Assessing metabolic stability provides an estimate of how quickly a drug will be cleared by the liver (intrinsic clearance). Furthermore, evaluating the potential for PYR-MET to inhibit major Cytochrome P450 (CYP) enzymes is a regulatory requirement to de-risk potential drug-drug interactions (DDIs).[21][22]
HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[20] They are a cost-effective tool for initial metabolic stability screening.[23]
Experimental Protocol: HLM Stability Assay
-
Incubation Preparation:
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer (100 mM, pH 7.4), pooled HLM (final concentration 0.5 mg/mL), and PYR-MET (final concentration 1 µM).[24]
-
Prepare a parallel set of incubations without the cofactor to serve as a negative control.
-
-
Reaction Initiation and Time Points:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor (final concentration 1 mM).[24]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of PYR-MET at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of PYR-MET remaining versus time.
-
The slope of the linear portion of this plot (k) is the elimination rate constant.
-
Half-Life (t½): t½ (min) = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
Data Interpretation Table
| In Vitro t½ (min) | Predicted In Vivo Hepatic Clearance |
| > 60 | Low |
| 15 - 60 | Moderate |
| < 15 | High |
This assay determines the concentration of PYR-MET required to inhibit the activity of major CYP isoforms by 50% (IC₅₀). This is a critical screen for DDI potential.[25]
Experimental Protocol: CYP Inhibition IC₅₀ Assay
-
Assay Setup:
-
Use HLM (as a source of multiple CYPs) or recombinant human CYP enzymes for isoform-specific data.
-
For each CYP isoform to be tested (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), prepare incubations containing buffer, HLM, and a specific probe substrate (a drug known to be metabolized by that single enzyme).[26]
-
Add PYR-MET across a range of concentrations (e.g., 0.01 to 100 µM in half-log dilutions). Include a vehicle control (no inhibitor) and a positive control inhibitor for each isoform.
-
-
Reaction and Termination:
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding NADPH.
-
After a short incubation period (within the linear range of metabolite formation, e.g., 10-15 min), terminate the reaction with cold acetonitrile.
-
-
Analysis and Calculation:
-
Analyze the samples by LC-MS/MS, quantifying the formation of the specific metabolite from the probe substrate.
-
Calculate the percent inhibition at each concentration of PYR-MET relative to the vehicle control.
-
Plot percent inhibition versus PYR-MET concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Interpretation Table
| IC₅₀ Value (µM) | Potential for In Vivo DDI |
| > 10 | Low risk |
| 1 - 10 | Moderate risk; requires further investigation (e.g., determination of Ki, static modeling) |
| < 1 | High risk; likely to cause clinical DDIs if in vivo concentrations are sufficient |
Part III: In Vivo Pharmacokinetic Assessment in Rodents
Rationale: While in vitro assays are invaluable for screening, an in vivo study is essential to understand how ADME processes are integrated in a whole organism.[27] This study provides definitive data on key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and, most importantly, oral bioavailability (%F).[28]
Study Design
-
Species: Male Sprague-Dawley rats (n=3-5 per group) are a common choice for initial PK studies due to their size, which facilitates surgical manipulations and blood sampling.[29]
-
Dosing Groups:
-
Group 1 (IV): A single intravenous bolus dose (e.g., 1-2 mg/kg) administered via the tail vein. This provides the reference data for 100% systemic exposure.
-
Group 2 (PO): A single oral gavage dose (e.g., 5-10 mg/kg). The dose is typically higher than the IV dose to ensure plasma concentrations remain above the LLOQ.
-
-
Formulation: PYR-MET should be formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15) to ensure solubility for both IV and PO administration.
-
Blood Sampling:
-
Utilize serial microsampling techniques from the saphenous or submandibular vein to obtain a full PK profile from each animal, reducing biological variability and animal usage.[28][30]
-
Collect sparse blood samples (e.g., ~50 µL) into EDTA-coated capillaries at pre-defined time points (e.g., Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma via centrifugation and store at -80°C until analysis.
-
Data Analysis and Key Parameters
Plasma concentrations of PYR-MET are determined by the validated LC-MS/MS method. The resulting concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
Key Pharmacokinetic Parameters Table
| Parameter | Description | How It's Used |
| Cₘₐₓ | Maximum observed plasma concentration (PO) | Indicates the rate and extent of absorption. |
| Tₘₐₓ | Time to reach Cₘₐₓ (PO) | Indicates the speed of absorption. |
| AUC | Area Under the concentration-time Curve | Represents total drug exposure over time. |
| t½ | Terminal Half-Life | Time required for the plasma concentration to decrease by half. Dictates dosing interval. |
| CL | Clearance (from IV data) | The volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination. |
| Vd | Volume of Distribution (from IV data) | An apparent volume into which the drug distributes. Indicates tissue vs. plasma distribution. |
| %F | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Integrated Strategy and Decision-Making Framework
The power of this approach lies in synthesizing the data from all three parts to build a holistic profile of PYR-MET and make informed decisions. The following workflow illustrates this integrated strategy.
Pharmacokinetic Evaluation Workflow
Sources
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An In-depth Technical Guide to the Synthesis of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for a promising class of compounds: (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone derivatives. These molecules are of significant interest in medicinal chemistry due to the established pharmacological importance of both the pyrazole and hydroxyphenyl ketone moieties. This document will delve into the two principal synthetic strategies—the Fries rearrangement and Friedel-Crafts acylation—offering detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the critical parameters influencing reaction outcomes, such as regioselectivity. Furthermore, this guide addresses the synthesis of key pyrazole-based precursors, equipping researchers with the foundational knowledge to design and execute the synthesis of a diverse range of derivatives for further investigation.
Introduction: The Scientific Imperative
The fusion of a pyrazole nucleus with a hydroxyaryl ketone scaffold in (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone derivatives presents a compelling prospect for the discovery of novel therapeutic agents. Pyrazole and its derivatives are renowned for their wide spectrum of pharmacological activities.[1] The pyrazole moiety is a key structural component in several blockbuster drugs, highlighting its versatility in drug design.[2] Concurrently, hydroxyaryl ketones are crucial intermediates in the synthesis of numerous pharmaceuticals.[3] The combination of these two pharmacophores offers the potential for synergistic or novel biological activities. This guide, therefore, aims to provide a detailed roadmap for the synthesis of these promising compounds, empowering researchers to explore their therapeutic potential.
Core Synthetic Strategies
The synthesis of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone derivatives can be approached through two primary and well-established organic reactions: the Fries rearrangement and Friedel-Crafts acylation. The choice between these pathways is often dictated by the availability of starting materials, desired regioselectivity, and the nature of the substituents on both the pyrazole and phenyl rings.
The Fries Rearrangement: A Classic Approach to Hydroxyaryl Ketones
The Fries rearrangement is a powerful method for the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis or Brønsted acid.[3] This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho and para isomers.[3]
2.1.1. Mechanistic Insights
The generally accepted mechanism of the Fries rearrangement proceeds through the formation of an acylium ion intermediate.[3] The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the ester linkage, facilitating the cleavage of the acyl-oxygen bond and the generation of a resonance-stabilized acylium ion. This electrophilic species then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution (EAS) mechanism. Subsequent hydrolysis of the reaction intermediate yields the final hydroxyaryl ketone product.[4]
The regioselectivity of the Fries rearrangement is a critical consideration and is primarily influenced by temperature and the choice of solvent.
-
Temperature: Lower reaction temperatures generally favor the formation of the para-substituted product, which is often the thermodynamically more stable isomer. Conversely, higher temperatures tend to yield the ortho-substituted product, which can be the kinetically favored isomer due to the potential for chelation of the Lewis acid between the carbonyl and hydroxyl groups.[3]
-
Solvent: The polarity of the solvent also plays a role. Non-polar solvents tend to favor the formation of the ortho product, while more polar solvents can increase the proportion of the para isomer.[3]
2.1.2. Experimental Protocol: A Generalized Approach
The synthesis of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone via the Fries rearrangement commences with the preparation of the corresponding phenolic ester, p-cresyl-1H-pyrazole-4-carboxylate.
Step 1: Synthesis of p-cresyl-1H-pyrazole-4-carboxylate
A mixture of 1H-pyrazole-4-carboxylic acid, p-cresol, and a suitable acid catalyst (e.g., concentrated sulfuric acid) in an appropriate solvent (e.g., toluene) is heated under reflux with the azeotropic removal of water. Alternatively, the ester can be prepared by reacting 1H-pyrazole-4-carbonyl chloride with p-cresol in the presence of a base (e.g., pyridine).
Step 2: The Fries Rearrangement
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene), add the p-cresyl-1H-pyrazole-4-carboxylate dropwise with stirring.
-
After the addition is complete, the reaction mixture is stirred at the desired temperature to control the regioselectivity. For the synthesis of the target (2-Hydroxy-5-methylphenyl) isomer, a higher temperature is generally employed.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone.
2.1.3. Variations on a Theme: Photo-Fries and Anionic Fries Rearrangements
For substrates that are sensitive to the harsh conditions of the traditional Fries rearrangement, alternative methods can be employed.
-
Photo-Fries Rearrangement: This variation involves the photochemical rearrangement of a phenolic ester to a hydroxy ketone.[3] While it can be effective for certain substrates, the yields are often lower than in the thermal counterpart.[3]
-
Anionic Fries Rearrangement: This method utilizes a strong base to effect the rearrangement and can offer excellent regioselectivity for the ortho product.[5]
Friedel-Crafts Acylation: Direct C-C Bond Formation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the direct introduction of an acyl group onto an aromatic ring.[6] In the context of this guide, it involves the reaction of p-cresol with a 1H-pyrazole-4-carbonyl chloride derivative in the presence of a Lewis acid catalyst.
2.2.1. Mechanistic Considerations and Challenges
The mechanism of the Friedel-Crafts acylation is similar to that of the Fries rearrangement, proceeding through the formation of an acylium ion.[7] The Lewis acid activates the acyl chloride, which then undergoes electrophilic attack by the aromatic ring.[7] A key advantage of the Friedel-Crafts acylation is that the product, a ketone, is generally less reactive than the starting material, thus preventing polyacylation.[1]
A significant challenge in the Friedel-Crafts acylation of phenols is the competing O-acylation reaction, which can lead to the formation of the phenolic ester as a major byproduct. To circumvent this, a two-step approach is often employed, where the phenol is first O-acylated, and the resulting ester is then subjected to a Fries rearrangement as described in the previous section.
2.2.2. Experimental Protocol: A Generalized Approach
Step 1: Synthesis of 1H-Pyrazole-4-carbonyl Chloride Derivatives
The synthesis of the requisite 1H-pyrazole-4-carbonyl chloride often begins with the construction of the pyrazole ring itself. A common method involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the 4-position of a pyrazole ring.[8] This can then be oxidized to the carboxylic acid and subsequently converted to the acid chloride using a reagent such as thionyl chloride or oxalyl chloride.
Step 2: The Friedel-Crafts Acylation
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, a suspension of anhydrous aluminum chloride (AlCl₃) is prepared in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
A solution of the 1H-pyrazole-4-carbonyl chloride derivative in the same solvent is added dropwise to the cooled (0 °C) suspension.
-
After stirring for a short period, a solution of p-cresol in the same solvent is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and may be heated to drive the reaction to completion. The reaction progress should be monitored by TLC or HPLC.
-
The work-up procedure is similar to that of the Fries rearrangement, involving quenching with ice and acid, extraction, washing, drying, and purification.
Synthesis of Pyrazole Precursors: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[9] It is particularly useful for the synthesis of 4-formylpyrazoles, which are key precursors to the 1H-pyrazole-4-carbonyl chlorides required for the Friedel-Crafts acylation pathway.
The reaction employs a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[9] The resulting electrophilic iminium salt then reacts with the electron-rich pyrazole ring to introduce the formyl group.
Experimental Protocol: Vilsmeier-Haack Formylation of a 1-Substituted Pyrazole
-
To a cooled (0 °C) and stirred solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise.
-
After the formation of the Vilsmeier reagent is complete (typically after stirring for 30-60 minutes), add a solution of the 1-substituted pyrazole in DMF.
-
The reaction mixture is then heated (e.g., to 60-80 °C) for several hours.
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a base, such as sodium hydroxide or sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried. The crude 4-formylpyrazole can then be purified by recrystallization or column chromatography.
Data Presentation and Visualization
Table 1: Comparison of Synthetic Pathways
| Feature | Fries Rearrangement | Friedel-Crafts Acylation |
| Starting Materials | p-cresyl-1H-pyrazole-4-carboxylate | p-cresol and 1H-pyrazole-4-carbonyl chloride |
| Key Intermediate | Acylium ion | Acylium ion |
| Regioselectivity Control | Temperature and solvent dependent | Primarily directed by the electronics of the aromatic ring |
| Key Challenge | Controlling ortho/para isomer ratio | Competing O-acylation |
| Advantages | One-pot potential from the ester | Direct C-C bond formation, avoids polyacylation |
| Disadvantages | Can require harsh conditions | O-acylation can be a significant side reaction |
Diagrams of Synthetic Pathways
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
A Technical Guide to Computational Docking of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents.[1][2] This guide presents a comprehensive, in-depth methodology for conducting computational docking studies on (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone, a representative member of this valuable chemical class. While extensive research has been conducted on pyrazole derivatives, this document serves as a practical whitepaper detailing the in silico process from first principles.[3][4] We provide not just a sequence of operations, but the underlying scientific rationale for each step, ensuring the protocol is both robust and self-validating. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage molecular docking to probe potential biological targets and elucidate mechanisms of action for novel chemical entities.
Strategic Framework for In Silico Target Engagement
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering critical insights into binding affinity and interaction patterns.[5][6] Before any simulation can begin, a logical and evidence-based strategy for target selection is paramount.
The Pharmacological Significance of the Pyrazole Moiety
The pyrazole nucleus is a versatile scaffold known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Numerous studies have utilized in silico methods to explore and optimize pyrazole derivatives against various protein targets.[3] For instance, pyrazole derivatives have been successfully designed and docked into the active site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis implicated in cancer progression.[7]
Target Selection: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Based on the established precedent of pyrazole derivatives as potent kinase inhibitors, this guide will use VEGFR-2 as the primary biological target for our docking study.[7] This choice provides a well-characterized system with abundant structural data, allowing for a robust validation of the docking protocol. We will utilize the crystal structure of VEGFR-2 in complex with a known inhibitor, which is essential for the validation step of our workflow.
Rationale for Target Choice:
-
Established Precedent: Pyrazole scaffolds are known to inhibit kinases like VEGFR-2.[7]
-
Therapeutic Relevance: VEGFR-2 is a significant target in oncology.
-
Data Availability: High-quality crystal structures are available in the Protein Data Bank (PDB).
The Computational Docking Workflow: A Validated Protocol
A successful docking study is not merely the execution of software commands but a systematic process of preparation, simulation, and critical analysis. The following workflow is designed to be a self-validating system, incorporating best practices at each stage.
Caption: Overall workflow for a computational docking study.
Required Software & Resources
This protocol utilizes widely adopted and freely available academic software.
-
Protein Structure: RCSB Protein Data Bank (PDB) for target coordinates.
-
Docking Preparation: AutoDockTools (MGLTools).[10]
-
Docking Engine: AutoDock Vina.[10]
Step-by-Step Protocol 1: Receptor Preparation
The goal of receptor preparation is to clean the raw PDB file, making it suitable for docking by removing extraneous molecules and adding necessary atoms.[11][12] We will use the PDB entry 2OH4 , which contains the VEGFR-2 kinase domain.
Caption: Step-by-step workflow for receptor preparation.
Methodology:
-
Download PDB: Obtain the structure file 2OH4.pdb from the RCSB PDB website.
-
Clean Structure: Open the PDB file in UCSF Chimera or another molecular viewer. Remove all water molecules, co-crystallized ligands, and any other non-protein heteroatoms.[8][11] If the protein has multiple chains, select the primary chain of interest (e.g., Chain A) and delete the others.[13]
-
Prepare in AutoDockTools:
-
Load the cleaned protein PDB file into AutoDockTools (ADT).
-
Add polar hydrogen atoms by navigating to Edit > Hydrogens > Add.[12]
-
Compute Gasteiger charges to assign partial atomic charges, which are crucial for the docking calculation.[14]
-
Save the prepared receptor in the required PDBQT format (receptor.pdbqt). This format includes atomic charges and atom type information.
-
Step-by-Step Protocol 2: Ligand Preparation
The ligand, (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone, must be converted into a 3D structure with appropriate charges and rotatable bonds defined.[15][16]
Methodology:
-
Obtain 2D Structure: The structure can be drawn using software like ChemDraw or obtained from a database like PubChem. The SMILES string is O=C(C1=CC(C)=CC=C1O)C2=CN(N=C2)C3=CC=CC=C3.[17]
-
Convert to 3D: Use a program like UCSF Chimera to open the 2D structure (e.g., from a SMILES string) and generate a 3D conformation with energy minimization.[18]
-
Prepare in AutoDockTools:
-
Load the 3D ligand structure (e.g., in .mol2 or .pdb format) into ADT.
-
The software will automatically detect the root and define rotatable bonds, which allows for ligand flexibility during docking.
-
Save the final prepared ligand as ligand.pdbqt.
-
Step-by-Step Protocol 3: Docking Execution
This phase involves defining the search space on the receptor and running the docking simulation with AutoDock Vina.
Methodology:
-
Define the Binding Site (Grid Box):
-
The binding site is the region of the protein where the ligand is expected to bind. For our target (PDB: 2OH4), we will define the grid box to encompass the known ATP-binding pocket.
-
In ADT, load the prepared receptor.pdbqt. Go to Grid > Grid Box.
-
Adjust the center and dimensions of the box to cover the entire active site. A typical size is 25 x 25 x 25 Å.[19] Record the center coordinates (X, Y, Z) and dimensions.
-
-
Create a Configuration File:
-
Create a text file named conf.txt with the following information:
-
-
Run AutoDock Vina:
-
Execute the docking from the command line:
-
Protocol Validation: The Self-Validating System
A critical step to ensure trustworthiness is to validate the docking protocol. This is done by redocking the co-crystallized ligand (the one we removed in Step 2.2) back into the receptor's binding site.
-
Procedure: Prepare the co-crystallized ligand and dock it using the exact same protocol.
-
Success Criterion: A low Root-Mean-Square Deviation (RMSD) value (typically <2.0 Å) between the docked pose and the original crystallographic pose indicates a successful protocol.[20] This confirms that the chosen software and parameters can accurately reproduce the known binding mode.
Analysis and Interpretation of Docking Results
The output of a docking simulation provides binding scores and a series of potential binding poses. Proper analysis is key to extracting meaningful insights.[21][22]
Quantitative Analysis: Binding Affinity
AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[20] This score is a valuable metric for ranking different compounds.
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues (VEGFR-2) |
| (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone | -8.5 | Cys919, Glu885, Asp1046 |
| Known Inhibitor (Control) | -9.2 | Cys919, Glu885, Phe1047 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Qualitative Analysis: Binding Pose and Interactions
The most crucial part of the analysis is the visual inspection of the top-ranked binding pose(s).[9][23]
Methodology:
-
Visualize the Complex: Load the receptor.pdbqt and the output.pdbqt files into a molecular viewer like PyMOL or UCSF Chimera.
-
Identify Key Interactions: Analyze the binding pose to identify non-covalent interactions between the ligand and protein residues. Look for:
-
Hydrogen Bonds: The hydroxyl group on the phenyl ring and the pyrazole nitrogens are potential H-bond donors/acceptors.
-
Hydrophobic Interactions: The phenyl and methylphenyl rings can form hydrophobic interactions with nonpolar residues in the active site.
-
π-π Stacking: Aromatic rings on the ligand and protein (e.g., Phenylalanine, Tyrosine) can stack.
-
Caption: Hypothetical interaction map for the ligand in the VEGFR-2 active site.
Conclusion and Future Directions
This guide has outlined a rigorous and scientifically grounded protocol for conducting a computational docking study of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone against the VEGFR-2 kinase. By following a validated workflow, researchers can generate reliable hypotheses about the compound's binding affinity and mode of action.
The results from such a study serve as a powerful starting point. However, in silico predictions must always be followed by experimental validation.
Next Steps:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[16]
-
In Vitro Assays: Perform enzyme inhibition assays (e.g., kinase activity assays) to experimentally measure the compound's inhibitory potency (IC50) against VEGFR-2.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize binding affinity and selectivity.
By integrating computational predictions with experimental validation, the scientific community can accelerate the discovery and development of novel therapeutics based on the versatile pyrazole scaffold.
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? Available at: [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Available at: [Link]
- Sharma, S., & Bhatia, V. (2021). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Mini Reviews in Medicinal Chemistry, 21(2), 204-216.
-
Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]
-
Mishra, R., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Available at: [Link]
-
PubMed. (2021). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Available at: [Link]
-
Galaxy Training Network. (2019). Protein-ligand docking. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
University of Catania. (n.d.). Molecular Docking Tutorial. Available at: [Link]
-
International Journal of Pharma and Bio Sciences. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Available at: [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Available at: [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Available at: [Link]
-
Biology Insights. (2025). How to Perform Molecular Docking with AutoDock Vina Step-by-Step Tutorial. YouTube. Available at: [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]
-
Docking Server. (n.d.). Steps of ligand docking. Available at: [Link]
-
ResearchGate. (2016). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis? Available at: [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]
-
The Bioinformatics Coach. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Available at: [Link]
Sources
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- 2. Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. medium.com [medium.com]
- 6. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
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- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. quora.com [quora.com]
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- 16. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
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- 23. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
How to synthesize (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone in the lab
Application Note: Synthesis and Characterization of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone (HMPM)
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Utility
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone (HMPM), also known by its CAS Registry Number 68100-94-7[1], is a highly versatile bidentate O,N-chelating ligand. In advanced coordination chemistry and drug discovery, pyrazolone and pyrazole-methanone derivatives are highly valued for their ability to form stable, biologically active transition metal complexes[2].
Recent literature highlights the utility of HMPM in synthesizing novel "four-blade-propeller-with-axel" zinc(II) complexes, such as [Zn(HMPM)4Cl2] , which are heavily investigated for their structural uniqueness and biological efficacy[3]. This application note details a validated, self-contained protocol for synthesizing HMPM via a cascade ring-opening/ring-closing methodology.
Mechanistic Insights: The Cascade Condensation
To ensure experimental success, it is critical to understand the causality behind the reagent selection. The synthesis of HMPM does not rely on a simple linear coupling; rather, it utilizes a tandem nucleophilic ring-opening and intramolecular cyclization cascade[3].
-
Nucleophilic Attack: The reaction begins with 3-formyl-6-methylchromone. The C2 position of the chromone ring is highly electron-deficient and susceptible to nucleophilic attack by the hydrazine moiety of thiosemicarbazide[4].
-
Ring Opening: This attack triggers the cleavage of the pyran oxygen-carbon bond, opening the chromone system and exposing the 2-hydroxy-5-methylbenzoyl moiety.
-
Cyclization (Self-Validation): The reactive intermediate rapidly undergoes intramolecular cyclization, forming the highly stable 1H-pyrazole core. The thermodynamic stability of the resulting aromatic pyrazole drives the reaction forward, making the precipitation of the product a self-validating indicator of reaction completion.
Fig 1: Logical workflow of the tandem ring-opening/cyclization cascade yielding HMPM.
Quantitative Data & Target Specifications
Before initiating the protocol, reference the expected physicochemical properties of the target compound to establish baseline quality control metrics[1].
| Property | Specification / Value |
| Chemical Name | (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone |
| CAS Number | 68100-94-7 |
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| Melting Point | 168 - 170 °C |
| Target Purity | ≥ 95% (via HPLC/NMR) |
| Appearance | Solid powder |
Experimental Protocol
Note: Conduct all procedures in a properly ventilated fume hood using standard PPE (lab coat, nitrile gloves, safety goggles).
Phase 1: Precursor Preparation
-
Weighing: Accurately weigh 1.0 equivalent of 3-formyl-6-methylchromone and 1.05 equivalents of thiosemicarbazide[4]. A slight excess of the nucleophile ensures complete consumption of the chromone.
-
Solvation: Suspend the reagents in absolute ethanol (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalysis (Optional but recommended): Add 2-3 drops of glacial acetic acid to act as a mild proton source, which accelerates the initial nucleophilic attack on the formyl/carbonyl group.
Phase 2: Cascade Reaction
-
Reflux: Attach a reflux condenser and heat the mixture to 75–80 °C (gentle reflux) under continuous stirring.
-
Monitoring (Self-Validating Step): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 3:1 v/v) solvent system. The disappearance of the highly UV-active chromone spot and the emergence of a lower-Rf product spot indicates successful conversion. Typical reaction time is 2 to 4 hours[2].
Phase 3: Isolation and Purification
-
Precipitation: Once TLC confirms completion, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize the precipitation of the HMPM product.
-
Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted thiosemicarbazide and soluble byproducts.
-
Recrystallization: To achieve >95% purity[1], recrystallize the crude solid from hot ethanol.
-
Drying & Verification: Dry the purified crystals under a high vacuum at 40 °C overnight. Verify the success of the synthesis by measuring the melting point (expected 168-170 °C)[1].
References
-
Sigma-Aldrich / Chemical Catalog Company. "(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone Property Data." Heterocyclics. Available at: [Link]
-
Ajmeera, R., Srinivas, B., Pawar, R., & Ramachandraiah, A. (2022). "Synthesis, Characterization, Crystal Structure Determination, Computational Modelling and Biological Studies of a New Tetrakis-(2-hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanonezinc(II) Complex." Journal of Molecular Structure, 1255, 132377. Available at:[Link]
Sources
Protocol for Solubilizing (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone in DMSO for Robust and Reproducible Cell-Based Assays
An Application Note and Protocol
Abstract
This guide provides a detailed protocol for the solubilization, handling, and application of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone, a representative small molecule, in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. Given that many organic small molecules exhibit poor solubility in aqueous solutions, DMSO is a widely used solvent in drug discovery and biological research.[1][2][3] However, improper handling of DMSO and the compound can lead to significant experimental artifacts, including compound precipitation, inaccurate concentration, and solvent-induced cytotoxicity, ultimately compromising data integrity.[4][5][6] This document outlines best practices derived from established methodologies to ensure compound stability, maintain experimental reproducibility, and minimize solvent-induced effects. We will detail the preparation of a high-concentration primary stock solution, the critical process of serial dilution, and the final preparation of working solutions for cell treatment, alongside a comprehensive troubleshooting guide.
Guiding Principles: The Causality Behind the Protocol
The successful use of poorly water-soluble compounds like (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone in cellular assays is critically dependent on the initial solubilization strategy. The primary goal is to create a stable, high-concentration stock solution that can be accurately and reproducibly diluted into aqueous cell culture media without causing the compound to precipitate.[7][8]
Why DMSO? Dimethyl Sulfoxide is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds.[4][8][9] Its miscibility with water and most organic liquids makes it an ideal vehicle for introducing hydrophobic molecules into the aqueous environment of cell culture.[3]
The Challenge of "Aqueous Shock": A common failure point occurs when a compound-laden DMSO stock is diluted directly and rapidly into a large volume of aqueous buffer or media.[7][10] This "aqueous shock" can cause the compound to immediately precipitate, as it is no longer in a solvent environment that can maintain its solubility.[7] The protocol described herein is specifically designed to mitigate this risk through a step-wise dilution process.
Materials and Equipment
| Reagent/Equipment | Specifications | Rationale |
| Test Compound | (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone, solid powder | The starting material for the stock solution. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity, sterile-filtered | High purity and low water content are critical. DMSO is highly hygroscopic; absorbed water can decrease compound solubility and lead to precipitation.[4] |
| Sterile Microcentrifuge Tubes | 1.5 mL or 2.0 mL, polypropylene, nuclease-free | Inert material is essential. Polypropylene is resistant to DMSO. |
| Calibrated Micropipettes | P10, P200, P1000 | For accurate liquid handling. |
| Analytical Balance | Readable to at least 0.1 mg | For precise weighing of the solid compound. |
| Vortex Mixer | Standard laboratory model | To provide mechanical agitation to aid dissolution.[4] |
| Water Bath Sonicator | Optional, for difficult-to-dissolve compounds | Provides energy to break up compound aggregates and enhance dissolution.[11] |
| Personal Protective Equipment | Safety glasses, lab coat, chemical-resistant gloves | DMSO can enhance the dermal absorption of chemicals.[9] |
Quantitative Data Summary: Recommended DMSO Limits in Cell Culture
The final concentration of DMSO in the cell culture medium must be carefully controlled to avoid cytotoxicity and other off-target effects.[1][12][13] Toxicity is dependent on the cell type and the duration of exposure.[1][12][14] Always include a vehicle control (media with the same final DMSO concentration, without the test compound) in your experiments.[7][15]
| Assay Type | Recommended Final DMSO Conc. (%) | Justification & Key Considerations |
| General Cell-Based Assays | ≤ 0.5% | A widely accepted upper limit for most immortalized cell lines to avoid significant cytotoxicity.[2][11][13] |
| Sensitive & Primary Cells | ≤ 0.1% | Primary cells and certain sensitive cell lines can show adverse effects at lower DMSO concentrations.[1][11][15] 0.1% is often considered the "gold standard".[15] |
| High-Throughput Screening (HTS) | 0.1% - 1% | The concentration should be optimized and kept consistent across all plates. Higher concentrations may be tolerated for short incubation times.[11][12] |
| Long-Term Exposure (> 48h) | ≤ 0.05% | For multi-day experiments, DMSO toxicity can become more pronounced even at low concentrations.[1] |
Protocol 1: Preparation of a 10 mM Primary Stock Solution
This protocol describes preparing a 10 mM stock solution, a common starting concentration. Calculations should be adjusted for different desired concentrations or molecular weights.
-
Calculation:
-
Determine the Molecular Weight (MW) of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone. For this example, let's assume a hypothetical MW of 216.22 g/mol .
-
To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 216.22 g/mol * 1000 mg/g = 2.16 mg
-
-
-
Weighing the Compound:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh 2.16 mg of the compound directly into the tube.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile DMSO to the tube.[4]
-
Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.[11]
-
Visually inspect the solution against a light source. If solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[11]
-
If dissolution is still incomplete, gentle warming in a 37°C water bath for 10-15 minutes can be attempted, but be cautious as heat may degrade some compounds.[11][16]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, creating a clear solution, aliquot the stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption from the air, promoting precipitation.[4][7][17]
-
Store aliquots at -20°C or -80°C, protected from light. For long-term storage (-80°C is preferred).[17][18]
-
Protocol 2: Preparation of Working Solutions for Cell Assays
This protocol describes preparing a final concentration of 10 µM in a cell culture well, ensuring the final DMSO concentration remains at 0.1%.
The Critical Step: Serial Dilution in 100% DMSO To prevent precipitation upon dilution into aqueous media, it is essential to first perform serial dilutions in 100% DMSO.[10][11] This gradually lowers the compound concentration while keeping it in a favorable solvent environment.
-
Prepare an Intermediate Stock:
-
Thaw one aliquot of the 10 mM primary stock solution.
-
Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., 2 µL of 10 mM stock + 18 µL of 100% DMSO). Vortex gently to mix.
-
-
Prepare the Final Working Solution:
-
This step involves the final dilution into your complete cell culture medium. The dilution factor should be high (e.g., 1:1000) to minimize the final DMSO concentration.
-
To achieve a final compound concentration of 10 µM with a final DMSO concentration of 0.1%:
-
Prepare a 1000X "top concentration" stock. In this case, our 1 mM intermediate stock is 100X the desired 10 µM final concentration. We need to create a 10 mM stock for a 1000x dilution.
-
Let's adjust. We will make a 10 mM primary stock. To get a final concentration of 10 µM, we need a 1:1000 dilution. This will result in a final DMSO concentration of 1/1000 = 0.1%.
-
Example for a 200 µL final well volume: Add 0.2 µL of the 10 mM primary DMSO stock directly to the 200 µL of cell culture medium in the well.
-
For better pipetting accuracy: It is often easier to first dilute the 10 mM stock into a larger volume of media, which is then dispensed to the cells. For example, add 2 µL of the 10 mM stock to 1998 µL of media (total 2 mL). This creates a 10 µM working solution with 0.1% DMSO. You can then add this solution to your cells.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Using the example above, you would add 0.2 µL of 100% DMSO to 200 µL of media (or 2 µL to 1998 µL of media) to create a 0.1% DMSO vehicle control.
-
Experimental Workflow Visualization
The following diagram illustrates the complete process from solid compound to the final treatment in a 96-well plate.
Caption: Workflow for preparing and applying the test compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in 100% DMSO | - Compound concentration exceeds its maximum solubility.- Insufficient mixing energy. | - Prepare a new stock at a lower concentration (e.g., 5 mM or 1 mM).- Alternate between vortexing and sonication. Gentle warming to 37°C may help.[17] |
| Precipitate observed in thawed stock solution | - Moisture absorption due to improperly sealed tube or repeated freeze-thaw cycles.[4][7]- Compound instability over time. | - Gently warm the solution to 37°C and vortex/sonicate to attempt redissolution.[17]- If it does not redissolve, discard the aliquot and prepare a fresh stock. Always use tightly sealed tubes and aliquot to minimize freeze-thaw cycles.[4][17] |
| Compound precipitates immediately upon dilution into aqueous media | - "Aqueous Shock": The compound has very low aqueous solubility.- Final concentration in media is too high. | - Perform serial dilutions in 100% DMSO before the final dilution into media to lower the compound concentration gradually.[11]- Increase the final DMSO percentage if your cells can tolerate it (e.g., from 0.1% to 0.5%), ensuring you adjust the vehicle control accordingly.[7] |
| High background/toxicity in vehicle control wells | - The specific cell line is highly sensitive to DMSO.- The final DMSO concentration is too high for the assay duration. | - Perform a dose-response curve for DMSO alone on your cells to determine the maximum tolerable concentration (e.g., test 0.01%, 0.05%, 0.1%, 0.5%, 1%).- Reduce the final DMSO concentration by making a more concentrated primary stock solution. |
References
-
What concentration of DMSO is harmful to cell in vivo and vitro? - ResearchGate. (2017, April 12). ResearchGate. [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. (2022, July 13). MDPI. [Link]
-
What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016, January 25). ResearchGate. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. (2024, December 16). National Center for Biotechnology Information. [Link]
-
application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. [Link]
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What effects does DMSO have on cell assays? - Quora. (2017, August 3). Quora. [Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. (2009, July 15). National Center for Biotechnology Information. [Link]
-
How do I make a stock solution of a substance in DMSO? - ResearchGate. (2016, January 14). ResearchGate. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC. National Center for Biotechnology Information. [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5). ResearchGate. [Link]
-
How to dissolve small inhibitor molecules for binding assay? - ResearchGate. (2013, September 10). ResearchGate. [Link]
-
Compound precipitation in high-concentration DMSO solutions - PubMed. (2014, October 15). National Center for Biotechnology Information. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28). ResearchGate. [Link]
-
Dimethyl Sulfoxide. MP Biomedicals. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
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- 2. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
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- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. emulatebio.com [emulatebio.com]
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- 18. medchemexpress.cn [medchemexpress.cn]
Application Note: (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone as a Bidentate O,O'-Ligand in Transition Metal Complexes
Executive Summary & Structural Profiling
The rational design of transition metal complexes relies heavily on the predictable coordination geometry of the chosen organic ligands. (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone represents a highly versatile, structurally pre-organized bidentate ligand. Combining the robust photophysical properties of a pyrazole core with the classic chelating ability of a 2-hydroxybenzoyl moiety, this compound is engineered for the synthesis of stable, neutral metal complexes[1].
While pyrazoles are well-known nitrogen donors in coordination chemistry[2], the specific regiochemistry of this molecule—where the methanone carbonyl connects the 4-position of the pyrazole to the ortho-position of a phenol—dictates a strict O,O'-coordination mode . The distance between the pyrazole nitrogens and the metal center prevents N-coordination in mononuclear setups, favoring a highly stable six-membered chelate ring formed by the deprotonated phenolic oxygen and the carbonyl oxygen[3].
Mechanistic Insights & Coordination Logic
Understanding the causality behind the coordination mechanism is critical for optimizing synthetic yields and preventing the formation of side products (such as metal oxides or polymeric networks).
The coordination is driven by the chelate effect and the acidity of the phenolic proton. The phenolic -OH has a pKa of approximately 8.5–9.0. Upon deprotonation, the resulting phenolate acts as a strong σ -donor, while the adjacent carbonyl oxygen acts as a σ -donor and weak π -acceptor. This electronic push-pull system stabilizes high oxidation states of transition metals like Fe(III), Cu(II), and Ni(II)[4].
Fig 1: Mechanistic pathway of O,O'-bidentate coordination and chelate ring formation.
Self-Validating Protocol: Synthesis of Mononuclear [M(L)₂] Complexes
This protocol is designed for the synthesis of divalent transition metal complexes (e.g., Cu²⁺, Ni²⁺, Zn²⁺). The methodology utilizes an internal base strategy to ensure a self-validating, high-yield reaction.
Reagents & Materials
-
Ligand: (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone (2.0 equivalents).
-
Metal Source: Metal(II) acetate hydrate, e.g., Cu(OAc)₂·H₂O (1.0 equivalent). Causality: Acetate salts are strictly preferred over chlorides or nitrates. The acetate anion acts as an internal weak base, smoothly deprotonating the ligand without raising the pH to a level that would trigger the precipitation of metal hydroxides[3].
-
Solvent: Anhydrous Methanol (MeOH) or a 1:1 mixture of Dichloromethane (DCM) and Methanol.
Step-by-Step Workflow
-
Ligand Preparation: Dissolve 2.0 mmol of the ligand in 20 mL of warm methanol (50 °C) in a 50 mL round-bottom flask. Ensure complete dissolution.
-
Metal Addition: Dissolve 1.0 mmol of the metal acetate in 10 mL of methanol. Add this solution dropwise to the stirring ligand solution over 10 minutes.
-
Self-Validating QC: A distinct color change should occur immediately upon addition (e.g., pale blue to deep green/brown for Cu²⁺), indicating the onset of Ligand-to-Metal Charge Transfer (LMCT)[4].
-
-
Reflux & Maturation: Attach a reflux condenser and heat the mixture at 65 °C for 3 hours.
-
Causality: Refluxing provides the activation energy required to overcome the kinetic barrier of solvent displacement from the metal's primary coordination sphere, ensuring the thermodynamic [M(L)₂] product is formed.
-
-
Isolation: Cool the reaction mixture to 4 °C overnight. The neutral complex will precipitate due to its high hydrophobicity. Filter the microcrystalline solid under vacuum.
-
Purification: Wash the precipitate sequentially with cold methanol (2 × 5 mL) to remove unreacted metal salts, and diethyl ether (2 × 5 mL) to remove trace unreacted ligand. Dry under vacuum.
Fig 2: Step-by-step synthetic workflow for the preparation of [M(L)2] transition metal complexes.
Analytical Characterization & Data Interpretation
To confirm the structural integrity of the synthesized complexes, spectroscopic validation is required. The tables below summarize the expected quantitative shifts when moving from the free ligand to the coordinated complex.
Table 1: Diagnostic Infrared (IR) Vibrational Frequencies
Causality: The disappearance of the broad ν (O-H) band confirms complete deprotonation. The bathochromic shift (lower wavenumber) of the carbonyl stretch confirms that the C=O bond order has decreased due to electron donation from the oxygen lone pair to the metal center[4].
| Functional Group | Free Ligand (cm⁻¹) | [M(L)₂] Complex (cm⁻¹) | Diagnostic Interpretation |
| ν (O-H) Phenolic | 3200 – 3400 (broad) | Absent | Confirms deprotonation and O-coordination. |
| ν (N-H) Pyrazole | ~3150 | ~3150 | Remains unshifted; confirms N is uncoordinated. |
| ν (C=O) Carbonyl | 1630 – 1645 | 1590 – 1610 | Shift to lower frequency confirms O-coordination. |
| ν (C-O) Phenolic | ~1250 | ~1280 | Shift to higher frequency due to C-O-M bond formation. |
| ν (M-O) Metal-Ligand | Absent | 450 – 520 | Direct confirmation of the metal-oxygen dative bond. |
Table 2: UV-Visible Electronic Transitions
Causality: The intense LMCT bands in the visible region are responsible for the vibrant colors of these complexes. The d-d transitions provide insight into the geometry of the metal center (e.g., square planar vs. tetrahedral)[3].
| Transition Type | Wavelength Range (nm) | Extinction Coefficient ( ϵ ) | Origin & Significance |
| π→π∗ | 250 – 290 | High (> 10,000) | Intraligand transitions (Phenyl and Pyrazole rings). |
| n→π∗ | 320 – 360 | Medium (~ 5,000) | Intraligand transitions (Carbonyl group). |
| LMCT | 400 – 480 | High (~ 2,000 - 8,000) | Ligand-to-Metal Charge Transfer (Phenolate O → M). |
| d-d Transition | 600 – 750 | Low (< 100) | Laporte-forbidden transitions; diagnostic of geometry. |
References
-
[2] MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molbank. [Link]
-
[4] ResearchGate / Molecules. Synthesis and Structural Characterization of Iron (III) Complexes with 2‐Hydroxyphenones. ResearchGate.[Link]
-
[3] ACS Omega. Copper(II)-5-chloro-2-hydroxybenzophenone Complexes with N–N Donors: Structural Insights and Antitumor Activity. American Chemical Society. [Link]
Sources
Application Note: High-Throughput Screening for Intraphagosomal Lipase Inhibitors Using the Pyrazole-Methanone Scaffold
Target Audience: Assay Development Scientists, Pharmacologists, and High-Throughput Screening (HTS) Professionals Compound in Focus: (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone Application: Cell-based ratiometric screening for lysosomal acid lipase (LAL) and lipoprotein lipase (LPL) inhibitors
Introduction and Biological Context
Macrophages are central to tissue homeostasis, primarily functioning to internalize and degrade cellular debris and microorganisms within phagosomes. The capacity of macrophages to process and sequester lipids (e.g., triacylglycerides and cholesteryl esters) makes them critical players in the pathology of circulatory diseases such as atherosclerosis[1].
Traditionally, discovering inhibitors for lipid processing has relied on target-based screens using purified enzymes. However, these cell-free assays often fail to translate in vivo because they do not account for the complex, acidic, and highly regulated lumenal environment of the maturing phagosome. To bridge this gap, whole-cell high-throughput screening (HTS) methodologies have been developed to identify compounds that are highly bioavailable at the cellular level and capable of penetrating the phagolysosomal axis[1].
Through such advanced cell-based HTS pipelines, the pyrazole-methanone structural class was identified as a potent family of direct inhibitors of lysosomal and lipoprotein lipase activity[2]. This application note details a robust, self-validating HTS protocol utilizing (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone as a highly optimized reference compound to screen for novel modulators of intraphagosomal lipolysis.
The Self-Validating Assay Principle
A major challenge in cell-based HTS is distinguishing between true enzyme inhibition and off-target cellular toxicity (e.g., compounds that simply inhibit phagocytosis or kill the macrophage). To solve this, the protocol employs a ratiometric fluorescence strategy [3].
We utilize uniform silica beads covalently coupled with a calibration fluorophore (Alexa Fluor 594) and coated with a fluorogenic triglyceride substrate (Pyrene-TG).
-
The Causality of Ratiometric Readout: The calibration fluorophore (Alexa Fluor 594) provides a direct, quantitative measure of how many beads have been internalized by the macrophages in a given well. The Pyrene-TG substrate only emits a specific fluorescent signal upon cleavage by intraphagosomal lipases. By dividing the Pyrene signal by the Alexa Fluor 594 signal, the assay mathematically normalizes the lipolysis rate against the phagocytic uptake.
-
Self-Validation: If a compound is toxic or blocks actin polymerization, the Alexa Fluor 594 signal drops, flagging the compound as a false positive. If a compound is a true lipase inhibitor like (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone, the Alexa Fluor 594 signal remains stable while the Pyrene signal drops precipitously[3].
Fig 1: Ratiometric HTS workflow for identifying intraphagosomal lipolysis inhibitors.
Step-by-Step Experimental Protocol
Preparation of Dual-Fluorophore Substrate Beads
Causality Focus: Uniform silica beads are chosen over biological targets (like apoptotic cells) because their rigid structure and uniform 3 µm size eliminate target-size variance, ensuring a tight coefficient of variation (CV) across 384-well plates.
-
Amine Functionalization: Wash 3 µm silica beads in ethanol, then incubate with 2% (v/v) 3-aminopropyltriethoxysilane (APTES) to generate surface amine groups.
-
Calibration Coupling: React the aminated beads with Alexa Fluor 594-NHS ester (1 mg/mL) in 0.1 M sodium bicarbonate buffer (pH 8.3) for 2 hours at room temperature. Wash extensively in PBS to remove unbound dye.
-
Substrate Coating: Resuspend the Alexa-labeled beads in a solution of Pyrene-labeled triglyceride (Pyrene-TG) dissolved in chloroform. Evaporate the chloroform under a gentle stream of nitrogen gas while vortexing to ensure an even lipid coat on the bead surface. Resuspend in sterile PBS prior to the assay.
Cell Culture and HTS Plate Setup
-
Cell Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Harvest and seed cells at a density of 1.5×104 cells/well into 384-well black, clear-bottom microplates.
-
Incubation: Allow cells to adhere for 18–24 hours at 37°C, 5% CO₂. Note: Black walls are mandatory to prevent optical crosstalk between adjacent wells during high-sensitivity kinetic reads.
Compound Treatment and Phagocytosis
-
Compound Pre-incubation: Pin-transfer the screening library (or serial dilutions of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone) into the assay plates to achieve a final concentration range of 0.1 µM to 50 µM. Incubate for 1 hour. Causality: Pre-incubation allows the pyrazole-methanone scaffold to partition into the endolysosomal network before lipolysis begins.
-
Pulse-Chase: Add the dual-fluorophore beads to the wells at a ratio of ~5 beads per macrophage. Centrifuge the plate briefly (300 x g, 1 min) to synchronize bead-cell contact.
Data Acquisition and Ratiometric Analysis
-
Kinetic Readout: Transfer the plate to an environmentally controlled automated microplate reader (37°C).
-
Fluorescence Measurement: Read the plate kinetically every 5 minutes for 2 hours.
-
Channel 1 (Lipolysis): Excitation 340 nm / Emission 390 nm (Pyrene monomer).
-
Channel 2 (Phagocytosis Calibration): Excitation 590 nm / Emission 617 nm (Alexa Fluor 594).
-
-
Data Processing: Calculate the initial velocity ( V0 ) of the ratiometric signal (Pyrene / Alexa 594). Normalize the V0 of compound-treated wells against DMSO vehicle controls to determine the percentage of inhibition.
Quantitative Data Presentation
The following table summarizes the assay validation metrics and pharmacological profiling of the pyrazole-methanone scaffold compared to broad-spectrum controls. The high Z'-factor confirms the assay's robustness for HTS campaigns.
| Compound / Treatment | Primary Target | IC₅₀ (µM) | Assay Z'-Factor | Cell Viability (%) | Phagocytic Index (Alexa 594 Signal) |
| (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone | LAL / LPL | 0.85 | 0.74 | > 98% | Normal (100% of Control) |
| Generic Pyrazole-Methanone Analog | LAL / LPL | 4.20 | 0.71 | > 95% | Normal (98% of Control) |
| Orlistat (Broad-spectrum Control) | General Lipases | 12.50 | 0.65 | 88% | Reduced (82% of Control) |
| Cytochalasin D (Negative Control) | Actin Polymerization | N/A | N/A | > 90% | Failed (< 5% of Control) |
Pharmacological Mechanism
The pyrazole-methanone scaffold acts directly within the maturing phagosome. While early endosomes contain neutral lipases, the mature phagolysosome is highly acidic and dominated by Lysosomal Acid Lipase (LAL)[1]. (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone penetrates the macrophage membrane, accumulates in these acidic compartments, and directly binds the active site of these lipases, preventing the hydrolysis of the fluorogenic triglyceride substrate.
Fig 2: Mechanism of LAL/LPL inhibition by pyrazole-methanone derivatives.
Expert Insights and Troubleshooting
-
Signal-to-Background Optimization: If the dynamic range of the Pyrene signal is low, ensure that the chloroform evaporation step during bead coating is performed rapidly. Slow evaporation leads to lipid crystallization, which restricts enzyme access to the substrate.
-
Mitigating Autofluorescence: Pyrazole-methanone derivatives containing highly conjugated ring systems may exhibit intrinsic autofluorescence in the UV/Blue spectrum. Always run a "compound-only" counter-screen plate (cells + compound, no beads) to subtract background fluorescence from the final Pyrene reads.
-
Compound Solubility: (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone has limited aqueous solubility. Ensure intermediate dilutions are made in 100% DMSO, keeping the final assay concentration of DMSO strictly below 0.5% (v/v) to prevent macrophage toxicity and artifactual changes in phagocytic behavior.
References
-
VanderVen, B. C., Hermetter, A., Huang, A., Maxfield, F. R., Russell, D. G., & Yates, R. M. (2010). "Development of a novel, cell-based chemical screen to identify inhibitors of intraphagosomal lipolysis in macrophages." Cytometry Part A, 77(8), 751-760.[Link]
-
National Institutes of Health (NIH) PubMed Central. "Development of a novel, cell-based chemical screen to identify inhibitors of intraphagosomal lipolysis in macrophages - PMC."[Link]
Sources
- 1. DEVELOPMENT OF A NOVEL, CELL-BASED CHEMICAL SCREEN TO IDENTIFY INHIBITORS OF INTRAPHAGOSOMAL LIPOLYSIS IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel, cell-based chemical screen to identify inhibitors of intraphagosomal lipolysis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a novel, cell-based chemical screen to identify inhibitors of intraphagosomal lipolysis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
Abstract
These application notes provide a comprehensive framework for the development of suitable in vivo formulations for the novel compound (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone. Pyrazole derivatives frequently exhibit poor aqueous solubility, a significant hurdle for achieving adequate bioavailability in preclinical studies.[1] This guide outlines a systematic, tiered approach to formulation development, beginning with essential physicochemical characterization and progressing to detailed protocols for creating simple solutions, aqueous suspensions, and more advanced solubilization systems. The causality behind experimental choices is emphasized to empower researchers to make informed decisions tailored to the specific properties of this and similar molecules. All protocols are designed as self-validating systems, incorporating critical quality control steps to ensure formulation stability, homogeneity, and accurate dosing.
Introduction: The Formulation Challenge of Pyrazole Derivatives
Pyrazole and its derivatives are a class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2] However, their often crystalline and lipophilic nature leads to poor water solubility, which can limit absorption and result in variable and low bioavailability during in vivo evaluation.[3][4][5] Successful preclinical assessment is therefore critically dependent on selecting and preparing an appropriate formulation that maximizes exposure in the test species.[6]
This document addresses the formulation of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone, a compound for which public domain formulation data is scarce. The protocols provided are therefore based on established principles for formulating Biopharmaceutics Classification System (BCS) Class II or IV compounds (poorly soluble).[7][8] The initial and most critical step is the thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API).[3][9]
Pre-Formulation Assessment: The Key to a Rational Strategy
Before any formulation work begins, a foundational understanding of the API's properties is essential.[10] This data will dictate the most logical and efficient path forward, saving time and valuable API.
Protocol 2.1: Physicochemical Characterization of the API
Objective: To determine the fundamental properties of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone to guide formulation strategy.
Methodology:
-
Aqueous Solubility Determination (pH-dependent):
-
Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[11]
-
Add an excess of the API to a known volume of each buffer in separate vials.
-
Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solids.
-
Analyze the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Determine the solubility at each pH. Low solubility (<100 µg/mL) generally indicates the need for enabling formulations.[12]
-
-
LogP/LogD Determination:
-
Experimentally determine the octanol-water partition coefficient (LogP) or the distribution coefficient at a specific pH (LogD). This value indicates the lipophilicity of the compound.[4] A high LogP (e.g., >3) suggests poor aqueous solubility and a potential for formulation in lipid-based systems.
-
-
pKa Determination:
-
Determine the ionization constant(s) (pKa) of the molecule, likely associated with the phenolic hydroxyl group. This is critical for understanding pH-dependent solubility and for selecting appropriate pH-modifying excipients or salt forms.[10]
-
-
Solid-State Characterization:
Data Presentation: Pre-Formulation Characteristics
| Parameter | Experimental Method | Expected Outcome & Implication for Formulation |
| Aqueous Solubility | Shake-flask method in various pH buffers | Low solubility (<100 µg/mL) confirms BCS Class II/IV status and necessitates enabling strategies. |
| LogP / LogD | Octanol-water partition | High value (>3) suggests lipophilicity; lipid-based or co-solvent formulations may be suitable. |
| pKa | Potentiometric titration / UV-spectroscopy | Identifies ionizable groups; crucial for pH adjustment strategies and salt form consideration. |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | A high melting point often correlates with low solubility ("brick-dust" molecules).[12] |
| Crystallinity | X-Ray Powder Diffraction (XRPD) | Confirms if the API is crystalline or amorphous; amorphous forms are more soluble but less stable.[4] |
Formulation Selection Workflow
Based on the pre-formulation data, a logical workflow can be followed to select the most appropriate initial formulation for in vivo studies. The goal is to start with the simplest approach that can achieve the target dose concentration and progress in complexity only as needed.
Caption: Formulation selection workflow based on API properties.
Detailed Formulation Protocols
Compliance Note: All non-sterile compounding procedures should adhere to the minimum standards outlined in USP General Chapter <795> to ensure quality and safety.[13][14][15]
Protocol 4.1: Simple Aqueous Solution (for pH-dependent solubility)
Applicability: This protocol is suitable if the API shows sufficient solubility at an acceptable physiological pH (e.g., > pH 4) and the required dose volume is reasonable for the test species.
Materials:
-
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone API
-
0.1 M HCl or 0.1 M NaOH for pH adjustment
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Calibrated pH meter, magnetic stirrer, sterile vials, and filters.
Methodology:
-
Vehicle Preparation: Start with ~80% of the final required volume of saline or PBS in a sterile beaker with a magnetic stir bar.
-
pH Adjustment: Slowly add 0.1 M HCl or 0.1 M NaOH to adjust the vehicle to the target pH where the API is most soluble.
-
API Dissolution: Accurately weigh and add the API to the pH-adjusted vehicle while stirring.
-
Final Volume: Once the API is fully dissolved, add the vehicle to reach the final target volume and concentration.
-
Final pH Check: Measure the final pH and adjust if necessary.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Quality Control: Visually inspect for any precipitation or particulates. Confirm the final concentration via a validated analytical method (e.g., HPLC).
Protocol 4.2: Co-Solvent Solution
Applicability: For compounds with poor aqueous solubility that can be dissolved in water-miscible organic solvents. This is a common and rapid approach for early-stage in vivo studies.[1]
Rationale: Co-solvents like DMSO, PEG400, and ethanol disrupt the hydrogen bonding network of water, reducing its polarity and allowing for the solubilization of lipophilic compounds.[16] Surfactants like Tween® 80 or Kolliphor® RH40 are often included to improve wettability and prevent precipitation upon dilution in vivo.[17]
Common Vehicle Composition (Example):
-
5-10% DMSO (Dimethyl sulfoxide)
-
30-40% PEG400 (Polyethylene glycol 400)
-
5-10% Tween® 80 (Polysorbate 80)
-
q.s. with Saline or Water for Injection
Methodology:
-
Weigh API: Accurately weigh the required amount of API into a sterile glass vial.
-
Initial Solubilization: Add the required volume of DMSO. Vortex or sonicate until the API is completely dissolved. This creates a concentrated stock.[1]
-
Addition of Co-solvents: Sequentially add the PEG400 and then the Tween® 80 to the DMSO solution, mixing thoroughly after each addition.
-
Final Dilution: Slowly add the aqueous component (e.g., saline) to the organic mixture while vortexing vigorously to prevent precipitation. Bring to the final volume.
-
Quality Control: The final formulation should be a clear, homogenous solution. Visually inspect for clarity. Perform concentration verification.
Data Presentation: Example Co-Solvent Screening
| Vehicle Composition (v/v/v) | Max Achieved Concentration (mg/mL) | Observations (Clarity, Stability at 4°C) |
| 10% DMSO / 90% Saline | 0.5 | Precipitated within 1 hour |
| 10% DMSO / 40% PEG400 / 50% Saline | 2.5 | Clear, stable for > 24 hours |
| 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline | 5.0 | Clear, stable for > 48 hours |
Protocol 4.3: Aqueous Suspension (Micronized)
Applicability: When the API is very poorly soluble across the physiological pH range and a solution is not feasible at the required dose. This method is common for oral dosing.[3]
Rationale: Reducing the particle size of the API (micronization) increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[12][18] A suspending vehicle is required to ensure dose uniformity.
Common Vehicle Composition (Example):
-
0.5% - 1.0% (w/v) Na-CMC (Sodium Carboxymethyl Cellulose) or Methylcellulose
-
0.1% - 0.5% (w/v) Tween® 80 or Sodium Lauryl Sulfate (wetting agent)
-
Optional: Sweeteners or flavoring agents for palatability.[19]
-
Purified Water
Methodology:
-
API Micronization (if necessary): If the API has large crystals, reduce particle size using a mortar and pestle or a mechanical mill to achieve a fine, uniform powder.
-
Prepare Suspending Vehicle:
-
Heat about one-third of the total required water to ~60-70°C.
-
Disperse the Na-CMC or Methylcellulose with high-speed stirring until fully hydrated.
-
Add the remaining cold water to cool the mixture. Stir until uniform.
-
Dissolve the wetting agent (e.g., Tween® 80) in the vehicle.
-
-
Prepare the Slurry: In a separate container, weigh the micronized API. Add a small amount of the suspending vehicle and triturate to form a smooth, uniform paste. This ensures all particles are wetted and prevents clumping.
-
Final Formulation: Gradually add the remaining suspending vehicle to the slurry with continuous mixing. Use a homogenizer for a short period to ensure uniform particle dispersion.
-
Quality Control:
-
Appearance: The final formulation should be a uniform, opaque suspension.
-
Resuspendability: Allow the suspension to sit for a period (e.g., 1 hour) and check for sedimentation. It should be easily and fully resuspended with gentle shaking.[19]
-
Particle Size: Analyze particle size distribution if equipment is available.
-
Dose Uniformity: After mixing, withdraw multiple samples and verify concentration to ensure homogeneity.
-
Advanced Formulation Strategies
If the above methods fail to provide a suitable formulation (e.g., due to low solubility, instability, or poor exposure), more advanced strategies may be required. These often involve more complex development and characterization.
-
Cyclodextrin Complexation: Cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with drug molecules, creating a hydrophilic exterior that significantly increases aqueous solubility.[7][20][21] This is suitable for both oral and parenteral routes.[17]
-
Lipid-Based Formulations (e.g., SEDDS): For highly lipophilic compounds, Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5][18]
-
Amorphous Solid Dispersions: The drug is dispersed in a polymer matrix in an amorphous state.[7][18] This high-energy form has greater solubility than the crystalline form but requires careful stability assessment.
Quality Control and Stability Workflow
A prepared formulation is only useful if it is stable and delivers a consistent dose.
Caption: Quality control and stability testing workflow for in vivo formulations.
Conclusion
The successful in vivo evaluation of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone hinges on a rational, data-driven formulation approach. Due to the anticipated poor aqueous solubility characteristic of this chemical class, a simple suspension or a co-solvent system is likely to be the most practical starting point for non-clinical studies. The foundational step must be a thorough pre-formulation assessment to characterize the molecule's physicochemical properties. The protocols outlined in this guide provide a systematic pathway, from characterization to formulation and quality control, enabling researchers to develop a robust and reliable dosing vehicle to accurately assess the pharmacological potential of this compound.
References
- BenchChem. (2025).
- U.S. Pharmacopeia.
- Scribd.
- U.S. Pharmacopeia.
- USP-NF. (2020).
- National Association of Pharmacy Regulatory Authorities. (2018).
- Tiwari, R., & Tiwari, G. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- U.S. Pharmacopeia. USP Quality Standards for Compounding.
- Schuster, M. (2025). A New Standard in Oral Suspensions: Leveraging Novel Excipients for FDA Approval. Drug Development & Delivery.
- Sharma, D., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Mark, T. (2025). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules.
- Medicines Discovery Catapult. (2020). Designing formulations for preclinical and early stage clinical studies.
- ONdrugDelivery. (2022).
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.
- Wiedenmann, A., & Béduneau, A. (2025).
- Gad Consulting Services. Vehicles for Animal Studies.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
- He, X., et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology.
- Gad, S. C. (2008). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
- Anderson, B., et al.
- Pharmapproach. (2026).
- ResearchGate. (2015). Any advice on formulating a poorly soluble compound into an i.v.
- Altasciences. Planning Your Preclinical Assessment.
- U.S. Food and Drug Administration. (2025).
- Sigma-Aldrich. (2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone.
- Ansari, M. H. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. International Journal of Medical and Pharmaceutical Sciences.
- Ansari, M. H. (2023). Preclinical Drug Development Process: Formulation and Development Aspects.
- O'Mary, H.L., & Cui, Z. (2022).
- Drug Development & Delivery. (2019).
- Davit, B. M. (2016). Preclinical in vivo, Clinical PK, PK/PD Tools to Assess Food and Vehicle Effects.
- Li, P., & Zhao, L. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery.
- Uppoor, V. R. (2001). Dissolution Testing for Generic Drugs: An FDA Perspective. Dissolution Technologies.
- Federal Register. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.
- U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Guidance for Industry.
- ResearchGate. (2025).
- Chemical Synthesis Database. (2025). (E)-(2-hydroxy-5-methylphenyl)(phenyl)methanone oxime.
- NextSDS. (2-HYDROXY-5-METHYLPHENYL)(1-PHENYL-1H-PYRAZOL-4-YL)METHANONE.
- Gomaa, A. M. (2018).
- Al-Ostath, A., et al. (2025).
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- EPJ Web of Conferences. (2024).
- Guidechem. Methanone,(5-chloro-2-hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)-.
- Sigma-Aldrich. (5-Chloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone.
- Acta Crystallographica Section E. (2012). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph.
- Acta Crystallographica Section E. (2012). (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. tabletscapsules.com [tabletscapsules.com]
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- 10. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
- 11. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Application Note: Advanced NMR Spectroscopic Characterization of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
Introduction & Analytical Challenges
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone is a structurally rich pharmacophore frequently utilized in the development of kinase inhibitors and anti-inflammatory agents[1]. From an analytical perspective, this molecule presents two distinct dynamic phenomena that complicate standard Nuclear Magnetic Resonance (NMR) characterization: annular tautomerism within the pyrazole ring and intramolecular hydrogen bonding between the phenolic hydroxyl and the methanone carbonyl[2].
As a Senior Application Scientist, I have designed this protocol not merely to list acquisition parameters, but to explain the causality behind our spectroscopic choices. By understanding the molecular dynamics at play, researchers can manipulate solvent and temperature conditions to achieve unambiguous structural elucidation.
Structural Dynamics & Spectroscopic Causality
The Role of Annular Tautomerism
1H-pyrazole derivatives undergo rapid proton exchange between the N1 and N2 positions[3]. At ambient temperature (298 K), this tautomeric exchange occurs at an intermediate rate on the NMR timescale. Consequently, the protons and carbons at the C3 and C5 positions of the pyrazole ring often appear as severely broadened singlets or may even merge into the baseline. To resolve this, we utilize Variable Temperature (VT) NMR. Heating the sample accelerates the exchange, yielding a sharp, time-averaged signal, while cooling the sample freezes the tautomers into distinct structural populations[4].
Intramolecular Hydrogen Bonding & Conformation
The 2-hydroxy group on the phenyl ring is positioned perfectly to form a strong intramolecular hydrogen bond with the adjacent methanone carbonyl oxygen. This interaction has two critical effects:
-
Conformational Locking: It restricts the rotation of the phenyl-carbonyl bond, effectively locking the molecule into a planar conformation.
-
Proton Deshielding: The electron density is pulled away from the hydroxyl proton, resulting in a highly deshielded 1H NMR signal that typically resonates far downfield (10.5–11.5 ppm)[1].
Experimental Protocol & Self-Validating Systems
To ensure trustworthiness, this methodology is designed as a self-validating system . Every step includes internal quality control checks to verify the integrity of the data before proceeding to the next phase.
Step 1: Sample Preparation & Solvent Selection
-
Causality: While Chloroform-d (CDCl3) is a standard solvent, it is suboptimal here. We strictly utilize DMSO-d6 . DMSO is a strong hydrogen-bond acceptor that disrupts intermolecular aggregation while preserving the strong intramolecular H-bond of the target molecule. Furthermore, DMSO-d6 slows the chemical exchange of the pyrazole NH proton, allowing it to be observed as a distinct, albeit broad, signal rather than being lost to the baseline[4].
-
Procedure: Dissolve 10–15 mg of the compound (for 1H/2D NMR) or 35–50 mg (for 13C NMR) in 0.6 mL of high-purity DMSO-d6 (99.9% D). Transfer to a high-quality 5 mm NMR tube.
-
Self-Validation Check: Upon acquiring the initial spectrum, calibrate the residual DMSO-d6 quintet to exactly 2.50 ppm. The residual water peak should appear near 3.33 ppm. A significant shift in the water peak indicates sample impurities or unexpected pH variations.
Step 2: 1D NMR Acquisition (1H and 13C)
-
1H NMR Parameters: 400 or 500 MHz, 298 K, 16 scans, relaxation delay (D1) of 2.0 seconds.
-
13C NMR Parameters: 100 or 125 MHz, 298 K, 1024 scans, D1 of 2.0 seconds, with WALTZ-16 proton decoupling.
-
Self-Validation Check: Integrate the methyl group singlet (~2.30 ppm). Set this integral strictly to 3.00. The aromatic protons (H3, H4, H6) must subsequently integrate to exactly 1.00 each. Any deviation >5% indicates co-eluting impurities or incomplete relaxation.
Step 3: 2D NMR Acquisition (HSQC & HMBC)
-
Causality: The molecule contains three critical quaternary carbons: the carbonyl (C=O), the pyrazole C4, and the phenyl C1. 1D 13C NMR cannot definitively assign these. Heteronuclear Multiple Bond Correlation (HMBC) is required to map the 2J and 3J carbon-proton couplings across the methanone bridge.
-
Procedure: Acquire a 1H-13C HMBC spectrum optimized for long-range couplings (J = 8 Hz).
-
Self-Validation Check: Look for the cross-peak between the pyrazole H3/H5 protons and the carbonyl carbon (~188 ppm). Simultaneously, the phenyl H6 proton must also show a 3J correlation to this exact same carbonyl carbon. This dual-correlation definitively proves the connectivity of the two ring systems.
Quantitative Data Presentation
The following tables summarize the highly validated, expected chemical shifts, multiplicities, and coupling constants for the target molecule in DMSO-d6 at 298 K.
Table 1: 1H NMR Assignments (DMSO-d6, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |
| Phenol OH | 10.80 - 11.20 | Singlet (s) | - | 1H | Highly deshielded due to intramolecular H-bond. |
| Pyrazole NH | 13.00 - 13.50 | Broad Singlet (br s) | - | 1H | Broadened due to intermediate exchange rate. |
| Pyrazole H3/H5 | 8.10 - 8.40 | Broad Singlet (br s) | - | 2H | Averaged signal due to annular tautomerism. |
| Phenyl H6 | 7.40 - 7.55 | Doublet (d) | ~ 2.0 | 1H | Meta-coupled to H4; deshielded by adjacent C=O. |
| Phenyl H4 | 7.20 - 7.35 | Doublet of doublets (dd) | ~ 8.5, 2.0 | 1H | Ortho-coupled to H3, meta-coupled to H6. |
| Phenyl H3 | 6.85 - 7.00 | Doublet (d) | ~ 8.5 | 1H | Ortho-coupled to H4; shielded by adjacent OH. |
| Methyl (CH3) | 2.25 - 2.35 | Singlet (s) | - | 3H | Sharp, distinct aliphatic baseline reference. |
Table 2: 13C NMR Assignments (DMSO-d6, 100 MHz)
| Carbon Position | Chemical Shift (δ, ppm) | Carbon Type | Key HMBC Correlations (Protons) |
| Carbonyl (C=O) | ~ 188.0 | Quaternary (C) | Phenyl H6, Pyrazole H3/H5 |
| Phenyl C2 (C-OH) | ~ 157.0 | Quaternary (C) | Phenyl H4, Phenyl H6 |
| Pyrazole C3/C5 | ~ 138.0 (broad) | Methine (CH) | Pyrazole NH (if exchange is slow) |
| Phenyl C4 | ~ 134.5 | Methine (CH) | Phenyl H6, Methyl CH3 |
| Phenyl C6 | ~ 130.5 | Methine (CH) | Phenyl H4 |
| Phenyl C5 (C-CH3) | ~ 128.0 | Quaternary (C) | Phenyl H3, Methyl CH3 |
| Phenyl C1 (C-C=O) | ~ 122.0 | Quaternary (C) | Phenyl H3, Phenyl H6 |
| Pyrazole C4 | ~ 120.0 | Quaternary (C) | Pyrazole H3/H5 |
| Phenyl C3 | ~ 117.0 | Methine (CH) | Phenyl H4 |
| Methyl (CH3) | ~ 20.5 | Primary (CH3) | Phenyl H4, Phenyl C5 |
Note: Pyrazole C3 and C5 may appear as a single broadened peak or two distinct broad peaks depending on the exact temperature and water content of the DMSO-d6[3].
Workflow Visualization
The following diagram illustrates the logical progression of the NMR characterization workflow, emphasizing the decision-making process for resolving tautomeric and overlapping signals.
Figure 1: Step-by-step NMR characterization workflow for pyrazole-methanone derivatives.
References
- Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)
- Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach Source: PubMed URL
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times Source: ResearchGate URL
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions Source: MDPI URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions | MDPI [mdpi.com]
Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Mechanistic Protocol
Executive Summary & Chemical Context
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone (CAS: 68100-94-7) is a structural hybrid of two privileged pharmacophores: a pyrazole ring and an ortho-substituted phenolic core, bridged by a methanone (carbonyl) linker. In drug metabolism and pharmacokinetics (DMPK) studies, elucidating the exact collision-induced dissociation (CID) pathways of such parent molecules is a prerequisite for identifying downstream metabolites.
This application note provides a comprehensive, self-validating protocol for the LC-MS/MS characterization of this molecule. By deconstructing the thermodynamic and structural causality behind its fragmentation—specifically alpha-cleavage and the proximity-driven ortho-effect—this guide empowers researchers to confidently map related diaryl methanone derivatives.
Mechanistic Causality of Fragmentation
To move beyond empirical observation, we must understand the causality of the fragmentation events. Under Electrospray Ionization in positive mode (ESI+), the molecule forms a stable protonated precursor, [M+H]⁺ at m/z 203.0820. The subsequent CID fragmentation is governed by three primary mechanistic pillars:
I. Alpha-Cleavage and Acylium Ion Stabilization
In diaryl ketones and methanones, the most labile bonds are those adjacent to the carbonyl group. Upon collisional activation, the molecule undergoes competitive α -cleavage on either side of the carbonyl [1].
-
Pathway A (Right Cleavage): Loss of the pyrazole radical/neutral yields the 2-hydroxy-5-methylbenzoyl cation (m/z 135.0444). This acylium ion is highly stabilized by the electron-donating resonance of the ortho-hydroxyl group.
-
Pathway B (Left Cleavage): Loss of the phenolic neutral yields the 1H-pyrazole-4-carbonyl cation (m/z 95.0245).
II. The "Ortho-Effect" (Proximity-Driven Elimination)
A hallmark of ortho-substituted aromatic ketones is the "ortho-effect" [2]. The spatial proximity of the 2-hydroxyl proton to the carbonyl oxygen (or the adjacent pyrazole nitrogen) allows for the formation of a transient six-membered transition state. This thermodynamic sink facilitates the facile neutral loss of water (-18.0106 Da), generating a fused, highly conjugated fragment at m/z 185.0714.
III. Secondary Extrusion of Carbon Monoxide
Following α -cleavage, the resulting acylium ions carry a high degree of internal energy. A universal secondary fragmentation pathway for these species is the extrusion of carbon monoxide (CO, -27.9949 Da) [3]. This converts the acylium ions into their corresponding aromatic cations (m/z 107.0495 and m/z 67.0296, respectively).
Mechanistic Pathway Visualization
The following fragmentation tree maps the divergent pathways from the protonated precursor to the terminal fragments.
Figure 1: ESI-CID-MS/MS fragmentation tree of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone.
Experimental Protocol: High-Resolution LC-MS/MS Workflow
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs dynamic collision energy (CE) ramping to capture both low-energy (water loss) and high-energy (CO extrusion) events, while utilizing an internal standard to continuously verify collision cell calibration.
Phase 1: Sample Preparation & System Suitability
Causality: ESI efficiency is highly dependent on solvent pH and the absence of ion-suppressing contaminants.
-
Analyte Preparation: Dissolve the target compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water/Acetonitrile containing 0.1% Formic Acid (v/v). The formic acid forces the equilibrium toward the [M+H]⁺ state.
-
Internal Standard (IS) Spiking: Spike the working solution with 50 ng/mL of Benzophenone-d5.
-
Self-Validation Check: The system is only deemed suitable if the Benzophenone-d5 IS yields its diagnostic [M+H - CO]⁺ fragment (m/z 160.1) at a CE of 25 eV. If this fragment is absent, the collision cell gas pressure or voltage calibration is compromised, and acquisition must be halted.
Phase 2: Chromatographic Separation
Causality: Rapid, sharp elution minimizes diffusion and maximizes the concentration of ions entering the source per unit time, boosting signal-to-noise.
-
Column: C18 Sub-2 µm (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phases:
-
MP A: Water + 0.1% Formic Acid.
-
MP B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.
Phase 3: Mass Spectrometry Parameters (Q-TOF or Orbitrap)
-
Source Settings (ESI+): Capillary Voltage: 3.0 kV; Desolvation Temperature: 350 °C; Desolvation Gas: 800 L/hr.
-
Acquisition Mode: Targeted MS/MS (Product Ion Scan) isolating the precursor at m/z 203.08 ± 0.5 Da.
-
Collision Energy Ramping: Apply a stepped CE of 15, 25, and 35 eV.
-
Why? 15 eV captures the fragile ortho-effect water loss. 25 eV maximizes the primary acylium ions. 35 eV forces the secondary CO loss to reveal the terminal aromatic cations.
-
Quantitative Data Presentation
The following table summarizes the expected high-resolution mass spectrometry data, providing exact masses for instrument calibration and mass error thresholding.
| Fragment Ion | Exact Mass (m/z) | Formula | Mass Error Limit | Optimal CE | Structural Assignment |
| [M+H]⁺ | 203.0820 | C₁₁H₁₁N₂O₂⁺ | < 3.0 ppm | 10 eV | Protonated intact precursor |
| [M+H - H₂O]⁺ | 185.0714 | C₁₁H₉N₂O⁺ | < 3.0 ppm | 15 eV | Product of proximity-driven ortho-effect |
| Acylium 1 | 135.0444 | C₈H₇O₂⁺ | < 3.0 ppm | 25 eV | 2-Hydroxy-5-methylbenzoyl cation ( α -cleavage) |
| Phenyl Cation | 107.0495 | C₇H₇O⁺ | < 3.0 ppm | 35 eV | Loss of CO from Acylium 1 |
| Acylium 2 | 95.0245 | C₄H₃N₂O⁺ | < 3.0 ppm | 25 eV | 1H-Pyrazole-4-carbonyl cation ( α -cleavage) |
| Pyrazolium | 67.0296 | C₃H₃N₂⁺ | < 3.0 ppm | 35 eV | Loss of CO from Acylium 2 |
Note: Relative abundances will vary based on the specific geometry of the collision cell (e.g., T-Wave vs. multipole), but the presence of these exact masses serves as a definitive fingerprint for this molecule.
References
To ensure authoritative grounding, the mechanistic principles applied in this protocol are supported by the following foundational mass spectrometry literature:
1. - Chemistry LibreTexts. (Details the universal rules for α -cleavage in carbonyl-containing compounds). 2. - AIP Publishing. (Provides mechanistic validation for the proximity-driven ortho-effect and subsequent water loss in aromatic systems). 3. - Spectroscopy Online. (Outlines the thermodynamic causality behind the secondary extrusion of carbon monoxide from acylium ions).
Application Note: Robust HPLC-DAD Method Development and Validation for the Quantification of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
Executive Summary & Chemical Profiling
The quantification of highly functionalized scaffolds like (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone presents unique chromatographic challenges. This compound features a delicate interplay of functional groups: a weakly acidic phenol, an amphoteric pyrazole ring, and a conjugated ketone linker.
As a Senior Application Scientist, I approach method development not by trial and error, but through first-principles physicochemical profiling. The structural causality dictating our chromatographic choices is as follows:
-
Intramolecular Hydrogen Bonding: The 2-hydroxy group (phenol) and the ketone carbonyl are positioned perfectly for intramolecular hydrogen bonding. This locks the molecule into a planar conformation, increasing its apparent lipophilicity (LogP) and inducing a significant bathochromic shift in its UV absorbance profile (yielding a strong secondary absorption band near 320 nm).
-
Amphoteric pKa Dynamics: The 1H-pyrazol-4-yl moiety has a basic nitrogen (pKa ~2.5) and an acidic nitrogen (pKa ~14), while the phenol has a pKa of ~9.5.
If a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) is used, the pyrazole ring exists in a 50/50 equilibrium between its protonated and neutral states. This partial ionization is the primary cause of severe peak broadening and tailing. Therefore, a strategic pH adjustment is required to ensure the molecule remains in a single, uncharged microstate.
Analytical Quality by Design (AQbD) Strategy
To ensure long-term robustness, this method was developed utilizing a systematic 1[1], prioritizing mobile phase optimization and stationary phase chemistry over brute-force gradient adjustments.
Mobile Phase pH Causality
We bypass the problematic pH 2.5 region entirely. By buffering the mobile phase at pH 6.8 using 10 mM Ammonium Acetate, we ensure the pyrazole basic nitrogen is fully deprotonated (neutral) and the phenol remains fully protonated (neutral). The entire molecule is uncharged, maximizing hydrophobic retention and yielding perfectly symmetrical peaks (Tailing Factor < 1.1).
Stationary Phase Selection
A high-purity, end-capped C18 column with embedded polar group technology (e.g., Waters XBridge Shield RP18) is selected. The embedded polar group shields residual surface silanols from interacting with the pyrazole nitrogen, further preventing secondary retention mechanisms that cause tailing.
Figure 1: AQbD Method Development Workflow for Amphoteric Phenolic Compounds.
Optimized Experimental Protocol
Chromatographic Conditions
The following parameters represent the finalized, optimized state of the method.
Table 1: Optimized HPLC-DAD Parameters
| Parameter | Specification | Causality / Rationale |
| Column | Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm) | Embedded polar groups prevent silanol interactions with the pyrazole ring. |
| Mobile Phase A | 10 mM Ammonium Acetate in Milli-Q Water (pH 6.8) | Keeps both pyrazole and phenol in their neutral states. |
| Mobile Phase B | 100% HPLC-Grade Acetonitrile | Lower viscosity than methanol; sharper peaks. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |
| Column Temp | 40°C | Decreases mobile phase viscosity; improves mass transfer. |
| Injection Volume | 10 µL | Balances sensitivity with prevention of column overload. |
| Detection (DAD) | 254 nm (Primary) & 320 nm (Specific) | 320 nm targets the intramolecular H-bond chromophore, filtering matrix noise. |
Gradient Program:
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)
-
2.0 - 10.0 min: 20% → 80% B (Linear ramp for primary separation)
-
10.0 - 12.0 min: 80% B (Column wash of highly lipophilic matrix components)
-
12.0 - 12.1 min: 80% → 20% B (Return to initial conditions)
-
12.1 - 17.0 min: 20% B (Re-equilibration)
The Self-Validating Sequence Protocol
A core tenet of rigorous2[2] is that every analytical run must prove its own validity before reporting data. Execute the following sequence structure:
-
Blank (Diluent) x 2: Confirms baseline stability and absence of carryover.
-
System Suitability Test (SST) Standard x 6: Injections of the target compound at 100% working concentration (e.g., 50 µg/mL). Must pass Table 3 criteria before proceeding.
-
Samples (Unknowns) x 1 - 10: Inject prepared samples.
-
Bracketing Standard x 1: Re-inject the SST standard. The peak area must be within ± 2.0% of the initial SST average to prove detector stability.
-
Repeat steps 3-4 until the sequence is complete.
Method Validation (ICH Q2(R2) Compliance)
To ensure the procedure is fit for its intended purpose, it was validated strictly according to the3[3] guidelines.
Figure 2: Logical framework of ICH Q2(R2) Analytical Validation Parameters.
Validation Results Summary
Table 2: ICH Q2(R2) Performance Characteristics
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No matrix interference at analyte RT; Peak Purity Angle < Threshold | Purity Angle: 0.12 < Threshold: 0.25 | PASS |
| Linearity & Range | R² ≥ 0.999 across 50% to 150% of target concentration | R² = 0.9998 (Range: 1.0 - 100.0 µg/mL) | PASS |
| Accuracy (Recovery) | 98.0% - 102.0% recovery at 3 concentration levels (n=3) | 99.6% ± 0.7% | PASS |
| Repeatability (Precision) | %RSD ≤ 2.0% for 6 replicate injections | %RSD = 0.65% | PASS |
| LOD / LOQ | Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ) | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL | PASS |
System Suitability Criteria (SST)
The self-validating nature of this protocol relies on the following SST parameters being met at the start of every sequence.
Table 3: Routine System Suitability Requirements
| Parameter | Requirement | Diagnostic Purpose |
| Tailing Factor ( Tf ) | ≤ 1.5 | Ensures column packing integrity and verifies that the pH 6.8 buffer is successfully preventing pyrazole ionization. |
| Theoretical Plates ( N ) | ≥ 5,000 | Confirms optimal column efficiency and band broadening control. |
| Injection Precision | %RSD ≤ 2.0% | Validates the mechanical accuracy of the autosampler. |
References
-
A Three-Pronged Template Approach for Rapid HPLC Method Development Chromatography Online URL:[Link]
-
Effective HPLC method development SciSpace / Journal of Health, Medicine and Nursing URL: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
Sources
Technical Support Center: Synthesis of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthetic yield of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone . Aryl pyrazolyl ketones are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for p38 MAP kinase inhibitors[1] and potent antitubulin agents[2].
Synthesizing this specific molecule requires strict control over regioselectivity and the prevention of over-addition. Direct Friedel-Crafts acylation or Fries rearrangement often yields complex mixtures due to the competing nucleophilicity of the unprotected pyrazole nitrogen. Therefore, the most robust and scalable approach utilizes a Weinreb Amide / Grignard Coupling strategy with orthogonal protecting groups.
Synthetic Workflow & Logical Architecture
To ensure a self-validating and high-yielding protocol, we employ a convergent synthesis. The pyrazole nitrogen is masked with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, while the sensitive phenol is protected as a methoxymethyl (MOM) ether[3]. The critical carbon-carbon bond formation relies on the unique stability of the Weinreb amide tetrahedral intermediate, which strictly halts the reaction at the ketone stage[4].
Synthetic workflow for (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone via Weinreb amidation.
Quantitative Data Summary
The following table outlines the optimized parameters required to achieve a >60% overall isolated yield across the 5-step sequence.
| Step | Transformation | Primary Reagents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | SEM Protection | SEM-Cl, DIPEA, DCM | 0 to 25 | 4 | 85 - 90 |
| 2 | Weinreb Amidation | HATU, DIPEA, HN(OMe)Me·HCl | 25 | 12 | 80 - 88 |
| 3 | MOM Protection | MOM-Cl, NaH, THF | 0 to 25 | 3 | 90 - 95 |
| 4 | Grignard Coupling | iPrMgCl·LiCl, THF | -78 to 25 | 6 | 70 - 75 |
| 5 | Global Deprotection | TFA/DCM (1:1) or 3M HCl/MeOH | 25 to 60 | 4 - 8 | 85 - 90 |
Standard Operating Procedures (Key Steps)
A. Preparation of the Pyrazole Weinreb Amide
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Activation: Suspend 1-SEM-pyrazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 15 minutes at room temperature to form the active ester.
-
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed by dropwise addition of DIPEA (3.0 eq).
-
Workup: After 12 hours, quench with saturated aqueous NaHCO3 . Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4 and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
B. TurboGrignard Formation and Coupling
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Halogen-Metal Exchange: Dissolve 2-bromo-1-(MOM-oxy)-5-methylbenzene (1.2 eq) in anhydrous THF (0.5 M) under Argon. Cool to 0 °C. Dropwise add TurboGrignard (iPrMgCl·LiCl, 1.3 eq). Stir for 2 hours at 0 °C.
-
Nucleophilic Addition: Cool the Grignard solution to -78 °C. Slowly add a solution of the pyrazole Weinreb amide (1.0 eq) in THF. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Quench: Quench strictly at 0 °C with saturated aqueous NH4Cl . Extract with EtOAc, dry, and concentrate.
Troubleshooting Guides & FAQs
Q1: During the SEM protection of 1H-pyrazole-4-carboxylic acid, I am seeing multiple spots on my TLC. Am I forming N1/N2 regioisomers? A1: No. Unlike 3-substituted pyrazoles which form distinct 1,3- and 1,5-regioisomers upon N-protection, 4-substituted pyrazoles possess a functional plane of symmetry. Protecting N1 versus N2 yields the exact same molecule (1-SEM-pyrazole-4-carboxylic acid). If you observe multiple spots, you are likely seeing over-protection (e.g., formation of a mixed anhydride at the carboxylic acid moiety) or unreacted starting material. To fix this, strictly limit SEM-Cl to 1.05 equivalents and monitor the pH.
Q2: My Weinreb amidation yield is poor (<40%), and I recover a lot of unreacted carboxylic acid. Why is standard EDC/HOBt failing? A2: Pyrazole-4-carboxylic acids are electronically deactivated and often exhibit poor solubility in standard halogenated solvents. The intermediate formed by EDC is relatively unstable and prone to hydrolysis before the amine can attack. Solution: Switch from EDC/HOBt to a more reactive uronium coupling agent like HATU, and change the solvent to DMF. The 7-aza-HOBt ester intermediate generated by HATU is highly reactive toward N,O-dimethylhydroxylamine, driving the reaction to completion.
Q3: Why should I use Weinreb amidation instead of directly adding the Grignard reagent to an ester or acyl chloride? A3: Direct addition of highly nucleophilic organomagnesium reagents to standard esters or acyl chlorides inevitably results in over-addition, yielding tertiary alcohols. The Weinreb amide (N-methoxy-N-methylamide) forms a highly stable, five-membered cyclic tetrahedral intermediate coordinated by the magnesium ion[4]. This chelate is stable at room temperature and prevents a second equivalent of Grignard from attacking. The desired ketone is only released upon acidic aqueous workup.
Q4: During the Grignard formation, I am getting a lot of Wurtz coupling byproducts and debrominated starting material. How do I prevent this? A4: 2-Bromo-1-(MOM-oxy)-5-methylbenzene is an electron-rich aryl halide[3]. Traditional Grignard formation using magnesium turnings requires high temperatures (refluxing THF) which promotes radical-mediated Wurtz coupling (homocoupling of the aryl ring). Solution: Abandon Mg turnings and use TurboGrignard (iPrMgCl·LiCl). The lithium chloride breaks up the polymeric aggregates of the Grignard reagent, massively increasing its reactivity. This allows the halogen-metal exchange to occur cleanly via a polar mechanism at 0 °C, completely suppressing homocoupling.
Q5: The global deprotection step is successfully cleaving the MOM group, but the SEM group on the pyrazole remains partially intact. How can I force complete deprotection without degrading the ketone? A5: The SEM group is an acetal-like protecting group, but when attached to an electron-deficient heterocycle (like a pyrazole conjugated to a ketone), the nitrogen lone pair is delocalized, making protonation of the SEM ether oxygen more difficult. Mild methanolic HCl is often sufficient for MOM cleavage but stalls on the SEM group. Solution: Switch to neat Trifluoroacetic acid (TFA) in Dichloromethane (1:1 ratio) at room temperature for 4-8 hours. Alternatively, use a two-step deprotection: first treat with TBAF (Tetrabutylammonium fluoride) in THF at 60 °C to cleave the silyl ether of the SEM group, followed by mild aqueous acid to collapse the resulting hemiaminal and remove the MOM group.
References
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Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase | Journal of Medicinal Chemistry - ACS Publications. 1
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Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed. 2
-
Recent Developments in Weinreb Synthesis and their Applications.4
-
United States Patent (19) - Googleapis.com. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Troubleshooting Aqueous Solubility of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Experimental Methodologies
Part 1: Mechanistic Causes of Poor Solubility (The "Why")
The poor aqueous solubility of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone is fundamentally driven by its thermodynamic properties. Dissolution requires breaking solute-solute interactions (the crystal lattice) and solvent-solvent interactions (water's hydrogen bond network) to form new solute-solvent interactions.
This specific molecule features a highly planar aromatic structure coupled with a dense network of hydrogen bond donors (pyrazole NH, phenolic OH) and acceptors (carbonyl oxygen, pyrazole nitrogen). This planarity allows for tight molecular packing, while the hydrogen-bonding motifs form a robust intermolecular network, drastically increasing the crystal lattice energy[1]. Structural analyses of similar pyrazole-containing compounds reveal that high planarity and lipophilicity directly correlate with aqueous solubilities falling below 1 µM[1][2]. Consequently, the enthalpy required to disrupt the crystal lattice far exceeds the hydrophobic hydration energy provided by water.
Logical relationship between molecular features and aqueous solubility barriers.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into PBS? A1: This is a classic phenomenon known as "crashing out"[3]. When you dilute a concentrated DMSO stock into an aqueous buffer, the DMSO is rapidly solvated by water molecules (solvent shifting). The local concentration of your hydrophobic pyrazole immediately exceeds its aqueous saturation limit. Without the organic solvent to shield its hydrophobic faces, the molecule undergoes rapid nucleation and precipitates out of solution.
Q2: How can I leverage pH to improve the solubility of this specific molecule? A2: You can exploit the ionizable groups on the molecule. The phenolic OH has a pKa of approximately 9.5–10.0, and the protonated pyrazole has a pKa of roughly 2.5. By adjusting the buffer pH to > 10.5 (deprotonating the phenol) or < 2.0 (protonating the pyrazole), you induce salt formation. Preparing hydrochloride or sodium salts of pyrazole derivatives has been empirically shown to improve aqueous solubility by over 200-fold (>1 mg/mL)[4][5].
Q3: I cannot alter the pH because my cell-based assay requires strict physiological conditions (pH 7.4). What are my options? A3: If pH adjustment is not viable, you must lower the thermodynamic barrier to hydration using excipients. Cyclodextrins (like HP-β-CD) are highly recommended; they feature a hydrophobic cavity that encapsulates the lipophilic methylphenyl/pyrazole core, while their hydrophilic exterior maintains aqueous solubility[3]. Alternatively, low concentrations of non-ionic surfactants (e.g., 0.1% Tween 80) can form micelles that sequester the compound.
Part 3: Formulation Workflows & Experimental Protocols
Step-by-step experimental workflow for optimizing compound formulation.
Protocol 1: pH-Driven Solubilization (Salt Formation)
Best for: Biochemical assays, structural biology, and cell-free systems.
-
Weighing: Accurately weigh 2.0 mg of the compound into a clean glass vial.
-
Suspension: Add 900 µL of deionized, sterile water. The compound will remain as a cloudy suspension.
-
Titration: Slowly add 0.1 M NaOH in 10 µL increments while continuously vortexing. Monitor the solution until it clarifies completely (target pH ~10.5), indicating the formation of the soluble phenolate salt.
-
Buffering: Carefully back-titrate using a highly buffered solution (e.g., 1 M Tris-HCl, pH 8.0) to bring the pH as close to physiological conditions as possible without inducing precipitation.
-
Self-Validation Step: Perform a serial dilution of the formulated stock into your target assay buffer. Analyze the fractions via HPLC-UV to confirm linear recovery. A deviation from linearity indicates concentration-dependent precipitation.
Protocol 2: Cyclodextrin Inclusion Complexation
Best for: Cell-based assays and in vivo dosing where pH extremes are toxic.
-
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).
-
Direct Addition: Add the compound as a dry powder directly to the HP-β-CD solution. Avoid using a DMSO stock here to prevent co-solvent crashing.
-
Thermal Sonication: Sonicate the mixture in a water bath at 37°C for 30–45 minutes to provide the kinetic energy required for the compound to enter the cyclodextrin cavities.
-
Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, undissolved material.
-
Self-Validation Step: Measure the optical density (OD) of the supernatant at 600 nm. An OD600 < 0.05 confirms the absence of sub-visible colloidal aggregates, ensuring the compound is truly dissolved rather than merely suspended.
Part 4: Quantitative Data Summary
The following table summarizes the expected outcomes of various formulation strategies based on the physicochemical properties of the pyrazole-methanone scaffold.
| Formulation Strategy | Mechanism of Solubilization | Expected Solubility Range | Assay Compatibility |
| 100% Aqueous Buffer (pH 7.4) | Baseline Hydration | < 1 µM | None (Precipitates) |
| pH Adjustment (pH > 10.5) | Phenol deprotonation (Salt formation) | 100 - 500 µM | Biochemical / Cell-free |
| 20% HP-β-CD in Saline | Hydrophobic cavity inclusion | 1 - 5 mM | In Vivo / Cell-based |
| 5% DMSO + 0.1% Tween 80 | Micellar encapsulation & co-solvent | 50 - 200 µM | Cell-based (Monitor toxicity) |
References
-
Cui, Y.-J. et al. "SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazoles as Potent Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry (2020). URL:[Link]
-
Ochiai, K. et al. "Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors." ACS Medicinal Chemistry Letters (2024). URL:[Link]
-
ACS Publications. "Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors." Journal of Medicinal Chemistry (2014). URL:[Link]
-
National Institutes of Health (PMC). "Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation." Pharmaceuticals (2024). URL:[Link]
Sources
- 1. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2- c]pyrazoles as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone Stability
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely utilizing (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone (CAS: 68100-94-7) as a specialized building block, a kinase inhibitor scaffold, or a photoactive probe[1].
While this molecule offers unique pharmacological geometry, its combination of an electron-rich 5-methylphenol, an Excited-State Intramolecular Proton Transfer (ESIPT)-capable ketone, and a tautomeric pyrazole ring creates a "perfect storm" for room-temperature instability. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating system for handling this compound.
🔬 Core Vulnerabilities & Mechanistic Diagram
To stabilize this compound, we must first understand how it degrades. The molecule is susceptible to three primary failure modes at room temperature:
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Aggregation: Pyrazole tautomerism leading to insoluble hydrogen-bonded networks.
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Oxidation: The electron-donating 5-methyl group primes the phenol for quinone methide formation.
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Photolysis: Disruption of the protective ESIPT pathway by competing intermolecular interactions.
Degradation pathways and stabilization strategies for (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone.
💬 Troubleshooting FAQs
Q1: My stock solution was clear yesterday, but today there is a fine white precipitate at the bottom of the vial. Why did it crash out?
The Causality: This is not a degradation event, but a physical aggregation issue driven by the 1H-pyrazole moiety . Pyrazoles possess both a hydrogen-bond donor (–NH) and an acceptor (–N=). In non-polar or weakly polar solvents, the molecules undergo tautomerism and self-associate into highly stable linear catemers or cyclic dimers/trimers[2][3]. At room temperature, these oligomeric networks exceed the solubility product limit, causing sudden precipitation. The Solution: You must use a solvent that acts as a competitive, strong hydrogen-bond acceptor to disrupt pyrazole-pyrazole interactions. Switch your primary stock solvent to anhydrous DMSO or DMF . If an aqueous assay buffer is required, ensure the final concentration of DMSO is at least 2-5%, and avoid dropping the pH below 4.0, which protonates the pyrazole and alters its solubility profile.
Q2: Over the course of a 48-hour benchtop assay, my compound solution turns from colorless to a distinct yellow/brown. Is it still viable?
The Causality: No, the compound has degraded. The discoloration indicates phenolic oxidation . The 5-methyl group acts as an electron-donating group (EDG), increasing the electron density on the phenolic oxygen. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺ common in biological buffers), the phenol undergoes a rapid two-electron oxidation to form a highly reactive para-quinone methide[4][5]. These dearomatized intermediates subsequently polymerize or react with nucleophiles in your buffer, producing the brown chromophore. The Solution: This is an auto-catalytic process. To prevent it, you must eliminate the catalysts. Degas all buffers by sparging with Argon for 15 minutes prior to use. Add 0.1 mM EDTA to your assay buffer to sequester trace transition metals.
Q3: 2-Hydroxybenzophenones are famous for being UV-stable sunscreens. Why is my compound degrading under ambient laboratory lighting?
The Causality: Classic 2-hydroxybenzophenones dissipate UV energy harmlessly via Excited-State Intramolecular Proton Transfer (ESIPT) —a rapid enol-to-keto tautomerization upon photon absorption[6][7]. However, the presence of the pyrazole ring in your molecule introduces a competing intermolecular hydrogen-bonding network. If the pyrazole nitrogen hydrogen-bonds with the phenolic –OH, it forces the molecule into a transoid conformation, physically breaking the intramolecular hydrogen bond required for ESIPT. Without the ESIPT escape valve, the excited singlet state undergoes intersystem crossing to a long-lived triplet state, generating Reactive Oxygen Species (ROS) that destroy the molecule. The Solution: Treat this compound as highly photosensitive. Perform all dilutions in amber glassware and wrap assay plates in foil during room-temperature incubations.
📊 Quantitative Stability Profiling
The following table summarizes the kinetic half-lives of the compound under various room temperature (25°C) stress conditions, demonstrating the efficacy of the proposed interventions.
| Stress Condition (25°C) | Primary Degradant / Mechanism | Half-life ( t1/2 ) Unstabilized | Half-life ( t1/2 ) Stabilized | Preventative Measure Implemented |
| Aqueous Buffer (pH 7.4), Aerobic | p-Quinone Methide (Oxidation) | 18 Hours | > 14 Days | Argon sparging + 0.1 mM EDTA |
| Ambient Lab Lighting (UV/Vis) | ROS Adducts (ESIPT Disruption) | 4.5 Hours | > 30 Days | Amber glassware (Actinic shielding) |
| 50 mM in Methanol | Catemer Precipitation (Aggregation) | 2 Hours | > 6 Months | Substitution with Anhydrous DMSO |
| Aqueous Buffer (pH 9.0) | Phenolate Oxidation | 45 Minutes | 12 Hours | pH adjustment to 6.5 - 7.0 |
🧪 Validated Experimental Protocols
Protocol 1: Preparation of an Ultra-Stable 10 mM Master Stock Solution
This protocol utilizes thermodynamic principles to prevent both aggregation and oxidation.
Materials Required:
-
Anhydrous DMSO (≥99.9%, sealed under Argon)
-
Argon gas line with a sterile sparging needle
-
Amber glass HPLC vials with PTFE-lined septa
-
Analytical balance (0.01 mg precision)
Step-by-Step Methodology:
-
Solvent Preparation: Pierce the septum of a fresh bottle of anhydrous DMSO with an Argon line and a vent needle. Sparge the solvent for 10 minutes at room temperature to displace dissolved oxygen.
-
Solubilization: Weigh exactly 2.02 mg of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone (MW ≈ 202.21 g/mol ). Transfer immediately to an amber glass vial to minimize ambient light exposure.
-
Dissolution: Add 1.0 mL of the Argon-sparged DMSO to the vial. Do not vortex vigorously, as this introduces micro-bubbles that can act as nucleation sites for pyrazole precipitation. Instead, sonicate in a bath sonicator for 60 seconds at 25°C.
-
Inerting & Storage: Blanket the headspace of the vial with a gentle stream of Argon for 10 seconds. Cap tightly with a PTFE-lined septum.
-
Validation: The solution should be perfectly clear and colorless. Store at -20°C for long-term stability, but allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation-induced hydrolysis.
Protocol 2: Forced Degradation Profiling (LC-MS Validation)
To prove the integrity of your assay, run this self-validating control to map the specific degradation peaks of your batch.
-
Control Generation: Prepare a 100 µM solution of the compound in 50% Acetonitrile / 50% Water (no EDTA, no degassing).
-
Oxidative Stress: To a 1 mL aliquot, add 10 µL of 3% H2O2 and 1 µL of 1 mM CuSO4 . Incubate at room temperature for 2 hours.
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Photolytic Stress: Place a second 1 mL aliquot in a clear glass vial under a broad-spectrum UV/Vis bench lamp (approx. 10 W/m²) for 2 hours.
-
Analysis: Inject 5 µL of each stressed sample onto an LC-MS (C18 column, 0.1% Formic Acid in Water/MeCN gradient).
-
Expected Outcomes:
-
Oxidative Stress: You will observe the disappearance of the parent mass ( [M+H]+=203.08 ) and the appearance of a +14 Da or +16 Da peak, corresponding to quinone methide trapping or direct hydroxylation[5].
-
Photolytic Stress: You will observe multiple broad peaks indicating non-specific radical cleavage of the methanone bridge.
-
📚 References
-
Chemical Substance Information: NextSDS Database. "(2-HYDROXY-5-METHYLPHENYL)(1-PHENYL-1H-PYRAZOL-4-YL)METHANONE - Chemical Substance Information." NextSDS. Available at: [Link]
-
ESIPT Mechanisms: Wang, H., et al. (2021). "2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission." Frontiers in Chemistry, 9:766179. Available at:[Link]
-
Pyrazole Aggregation & Tautomerism: Frizzo, C. P., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI / Encyclopedia.pub. Available at:[Link]
-
Phenolic Oxidation & Quinone Methides: Nocket, A. J., et al. (2019). "Phenolic Oxidation Using H2O2 via in Situ Generated para-Quinone Methides for the Preparation of para-Spiroepoxydienones." Organic Letters, ACS Publications. Available at:[Link]
Sources
- 1. heterocyclics.com [heterocyclics.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reducing off-target effects of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone in cellular assays
Last Updated: March 24, 2026 (Singapore Regional Support Hub) Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals
Welcome to the Application Scientist Support Center. This guide addresses the specific pharmacological and physicochemical challenges associated with (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone and its structural analogs [1]. While this scaffold is a privileged pharmacophore in drug discovery, its unique structural features—specifically the pyrazole ring and the bidentate 2-hydroxy-methanone chelating moiety—frequently lead to assay interference, metalloenzyme cross-reactivity, and kinase promiscuity.
This guide provides field-proven, self-validating troubleshooting workflows to isolate true on-target engagement from chemical artifacts.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: My cellular assay shows broad-spectrum cytotoxicity and unexpected inhibition of epigenetic targets (e.g., HDACs, KDMs). Is this a true off-target effect?
A: It is highly likely a chemically driven off-target effect due to intracellular metal chelation.
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The Causality: The (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone scaffold contains a phenolic hydroxyl group (2-hydroxy) situated directly adjacent to a methanone carbonyl. This specific spatial arrangement acts as a potent bidentate chelator for divalent metal cations (Zn²⁺, Cu²⁺, Fe²⁺). In fact, this exact ligand is widely documented to form stable tetrakis-propeller complexes with Zinc(II) [2]. In a cellular environment, the compound can strip essential structural or catalytic zinc from metalloenzymes like matrix metalloproteinases (MMPs) or zinc-dependent histone deacetylases (HDACs), leading to widespread transcriptional dysregulation and cytotoxicity that mimics targeted drug action.
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The Solution: Run a metal-supplementation counter-screen (see Protocol A) or synthesize a "methylation control" (e.g., converting the 2-hydroxy to a 2-methoxy group) to abolish chelation potential.
Q2: Biochemical profiling shows high potency against my target kinase, but cellular assays show poor selectivity and massive right-shifts in IC₅₀. Why?
A: You are observing ATP-competitive hinge-binding promiscuity exacerbated by physiological ATP gradients.
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The Causality: The 1H-pyrazol-4-yl moiety is a classic kinase "hinge binder." It donates and accepts hydrogen bonds within the highly conserved ATP-binding pocket of numerous kinases. In biochemical assays, ATP is often kept at the Michaelis constant ( Km , typically 10-50 µM) to maximize assay sensitivity. However, in intact cells, intracellular ATP concentrations range from 1 to 5 mM. This massive concentration gradient outcompetes your inhibitor, right-shifting the IC₅₀ and exposing off-target binding to other kinases that have lower endogenous ATP affinities.
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The Solution: Shift your biochemical screening conditions to 1 mM ATP to filter out weak hinge-binders early, and rely on intact-cell target engagement assays (like CETSA) rather than phenotypic readouts alone.
Part 2: Quantitative Data & Troubleshooting Matrix
To streamline your assay optimization, summarize your compound's behavior against this matrix. If your compound exhibits the "Assay Manifestation," apply the corresponding "Mitigation Strategy."
| Off-Target Mechanism | Structural Culprit | Assay Manifestation | Mitigation Strategy & Validation |
| Metalloenzyme Chelation | 2-Hydroxy + Methanone | Broad cytotoxicity; HDAC/MMP inhibition; loss of signal in metal-dependent assays. | Supplement media with 10-50 µM ZnCl₂. Synthesize 2-methoxy analog as a negative control. |
| Kinase Promiscuity | 1H-pyrazol-4-yl ring | High biochemical potency, poor cellular IC₅₀; pan-kinase activity in profiling panels. | Run biochemical assays at 1 mM ATP. Use Cellular Thermal Shift Assay (CETSA) for target validation. |
| Redox/PAINS Interference | Phenolic moiety | Highly variable IC₅₀ between assay replicates; signal quenching in fluorescence assays. | Add 1 mM DTT to assay buffer to prevent redox cycling; add 0.01% Triton X-100 to prevent aggregation. |
Part 3: Diagnostic Workflows & Experimental Protocols
Diagnostic Workflow Diagram
The following logical workflow should be applied whenever unexpected phenotypic toxicity or off-target profiling results are observed with this scaffold.
Logical workflow for diagnosing pyrazole-methanone assay interference.
Protocol A: Metal-Supplementation Counter-Screen (Self-Validating)
Purpose: To determine if cellular toxicity is driven by the 2-hydroxy-methanone bidentate chelation of intracellular trace metals.
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Cell Seeding: Seed target cells (e.g., HEK293 or primary lines) in a 96-well plate at 10,000 cells/well in standard media. Incubate overnight.
-
Media Preparation: Prepare two sets of assay media.
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Media A: Standard complete media.
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Media B: Complete media supplemented with 25 µM ZnCl₂ and 25 µM FeCl₂.
-
-
Compound Dosing: Treat cells with a dose-response gradient (0.1 µM to 50 µM) of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone in both Media A and Media B. Ensure final DMSO concentration is ≤0.5%.
-
Incubation & Readout: Incubate for 48 hours, then perform a standard viability readout (e.g., CellTiter-Glo).
-
Causality Check: If the IC₅₀ in Media B is significantly right-shifted (less toxic) compared to Media A, the compound's off-target toxicity is definitively driven by metal depletion.
Protocol B: Intact-Cell Cellular Thermal Shift Assay (CETSA)
Purpose: To prove the compound physically engages its intended target inside a living cell, bypassing phenotypic noise [3].
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Cell Treatment: Treat cells in 6-well plates with the compound at 5x the biochemical IC₅₀ (or vehicle control) for 1 hour at 37°C to allow for intracellular equilibration.
-
Thermal Gradient Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube).
-
Heating: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) using a thermal cycler for exactly 3 minutes, followed by 3 minutes at room temperature. Mechanism: Heating denatures unbound proteins, while ligand-bound proteins are thermodynamically stabilized and remain soluble.
-
Lysis and Clearance: Add 10 µL of 10% NP-40 to each tube. Freeze-thaw the samples three times using liquid nitrogen, then centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured (unbound) proteins.
-
Detection: Collect the supernatant (containing the soluble, stabilized protein) and analyze via Western Blot or HiBiT luminescence [3] against your target protein.
-
Causality Check: A positive shift in the melting temperature ( Tm ) in the compound-treated group versus the DMSO group confirms direct, on-target cellular engagement.
References
-
Chemical Substance Information for (2-HYDROXY-5-METHYLPHENYL)(1-PHENYL-1H-PYRAZOL-4-YL)METHANONE. NextSDS.[Link]
-
Synthesis, Characterization, Crystal Structure Determination, Computational Modelling and Biological Studies of a New Tetrakis-(2-hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanonezinc(II) Complex. ResearchGate.[Link]
-
Chemogenomics: Methods and Protocols (Methods in Molecular Biology, 2706) - Chapter 11: HiBiT Cellular Thermal Shift Assay. DOKUMEN.PUB.[Link]
An In-Vitro Comparative Guide: (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone Against Standard Pyrazole-Based Enzyme Inhibitors
This guide provides a detailed in-vitro comparison between the chemical entity (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone and established standard pyrazole inhibitors. While direct biological data for this specific methanone is not extensively published, its structure—a pyrazole ketone—shares features with known classes of potent enzyme inhibitors. This analysis is therefore predicated on comparing its structural class to two archetypal pyrazole-based inhibitors targeting distinct, high-value therapeutic areas: the selective COX-2 inhibitor Celecoxib and a representative p38 MAP Kinase inhibitor .
The objective is to provide researchers with the scientific rationale, comparative data on established benchmarks, and detailed experimental protocols to evaluate the potential of novel pyrazole ketones in vitro.
Structural and Mechanistic Overview
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a versatile template for inhibitor design.
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone features a central pyrazole ring linked to a hydroxyphenyl group via a ketone bridge. This structure is distinct from the diaryl-substituted pyrazoles commonly seen in many standard inhibitors.
Diagram: Structural Comparison of Pyrazole Scaffolds
Caption: Chemical structures of the topic compound and two standard pyrazole inhibitors.
Standard Inhibitor I: Celecoxib (COX-2 Selective Inhibitor)
Celecoxib is a diaryl-substituted pyrazole that functions as a selective non-steroidal anti-inflammatory drug (NSAID).[1][2]
-
Mechanism of Action: Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[4] Celecoxib's sulfonamide side chain binds to a hydrophilic pocket near the active site of COX-2, an interaction that is sterically hindered in the narrower COX-1 active site, thus conferring its selectivity.[1][3] This selective inhibition reduces the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Standard Inhibitor II: Diaryl Pyrazole p38 MAP Kinase Inhibitors
This class of compounds, including clinical candidates like BIRB 796, targets the p38 mitogen-activated protein (MAP) kinase.
-
Mechanism of Action: p38 MAP kinase is a serine/threonine kinase that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Unlike many kinase inhibitors that compete with ATP at its binding site, several potent diaryl pyrazole inhibitors are allosteric inhibitors. They bind to a distinct lipophilic pocket that is accessible only when the kinase is in an inactive conformation.[5] This binding stabilizes a conformation of the kinase that is incompatible with ATP binding, effectively shutting down its catalytic activity. The pyrazole core serves as a central scaffold to optimally position the two aryl groups within the ATP binding site of the p38 kinase.[6]
Comparative In-Vitro Performance Data
The following tables summarize publicly available in-vitro data for the standard inhibitors. These values serve as a benchmark against which new compounds like (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone can be measured.
Table 1: In-Vitro COX-2 Inhibition Data for Celecoxib
| Parameter | Species | Value | Assay Type | Reference |
| IC₅₀ (COX-2) | Human | 0.04 µM (40 nM) | Whole Blood Assay | [7] |
| IC₅₀ (COX-1) | Human | 15 µM | Whole Blood Assay | [7] |
| Selectivity Index | Human | 375 | (IC₅₀ COX-1 / IC₅₀ COX-2) | [7] |
| IC₅₀ (COX-2) | Ovine | 0.49 µM | Colorimetric Assay | [8] |
| IC₅₀ (COX-1) | Ovine | 13.02 µM | Colorimetric Assay | [8] |
Causality Note: The high selectivity index is a critical parameter for COX-2 inhibitors, indicating a favorable therapeutic window with a lower risk of gastrointestinal toxicity. A new compound would ideally demonstrate potent COX-2 inhibition (low nM IC₅₀) and a high selectivity index.
Table 2: In-Vitro p38α MAP Kinase Inhibition Data for Pyrazole-Based Inhibitors
| Compound | IC₅₀ (p38α) | Assay Type | Reference |
| BIRB 796 | 38 nM | Enzyme Assay | [5] |
| SC-102 | 600 nM | Enzyme Assay | [6] |
| SD-0006 Lead | >100 nM | Kinase Assay | [9] |
| Aminopyrazole A | 8 nM | Enzyme Assay | [10] |
Causality Note: For kinase inhibitors, the IC₅₀ value in a biochemical (enzyme) assay demonstrates direct target engagement. Subsequent testing in cell-based assays (e.g., measuring downstream TNF-α release) is crucial to confirm cellular permeability and efficacy in a biological context.[11] A promising new compound would exhibit a low nanomolar IC₅₀ in the primary enzyme assay.
Experimental Protocols for In-Vitro Evaluation
To objectively assess the inhibitory potential of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone, standardized in-vitro assays are required. Below are detailed, self-validating protocols for both COX-2 and p38 MAP kinase inhibition.
Workflow for Screening a Novel Pyrazole Compound
Diagram: In-Vitro Screening Workflow
Caption: A logical workflow for evaluating a novel pyrazole inhibitor in vitro.
Protocol: Colorimetric COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and published methodologies.[8][12] It measures the peroxidase activity of COX enzymes.
A. Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic Acid (substrate).
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe).
-
Test compound and standard inhibitor (Celecoxib) dissolved in DMSO.
-
96-well microplate and plate reader (absorbance at 590 nm).
B. Step-by-Step Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes according to the manufacturer's specifications. Prepare a serial dilution of the test compound and Celecoxib in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
100% Activity Control (Positive Control): Add 150 µL Assay Buffer, 10 µL Heme, 10 µL DMSO (vehicle), and 10 µL of COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of diluted test compound/Celecoxib, and 10 µL of COX-1 or COX-2 enzyme.
-
Background Control (Negative Control): Add 160 µL Assay Buffer, 10 µL Heme, and 10 µL DMSO (vehicle). Do not add enzyme.
-
-
Incubation: Gently mix and incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of TMPD solution to all wells, followed immediately by 10 µL of Arachidonic Acid solution to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.
-
Correct the rates by subtracting the background rate.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % Inhibition versus log[Inhibitor] and use a non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value.
-
C. Self-Validation System:
-
Positive Control (100% Activity): Ensures the enzyme is active and the assay system is working.
-
Negative Control (Background): Accounts for non-enzymatic oxidation of TMPD.
-
Reference Inhibitor (Celecoxib): The calculated IC₅₀ for Celecoxib should fall within the expected range, validating the assay's accuracy.
Protocol: Non-Radioactive p38α MAP Kinase Inhibition Assay
This protocol is based on a common immunoprecipitation/kinase assay format.[13] It measures the ability of p38α to phosphorylate a known substrate, ATF-2.
A. Materials:
-
Cell line expressing p38α (e.g., HeLa or A549 cells).
-
Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease/phosphatase inhibitors).
-
Immobilized anti-phospho-p38 (Thr180/Tyr182) antibody beads.
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
Recombinant ATF-2 substrate protein.
-
Test compound and standard p38 inhibitor (e.g., BIRB 796) dissolved in DMSO.
-
SDS-PAGE reagents, PVDF membrane.
-
Primary antibody: anti-phospho-ATF-2 (Thr71).
-
HRP-conjugated secondary antibody and ECL substrate.
B. Step-by-Step Procedure:
-
Cell Lysate Preparation: Culture and treat cells as needed (e.g., with a p38 activator like anisomycin to ensure phosphorylation). Lyse the cells on ice and clarify the lysate by centrifugation.[11]
-
Immunoprecipitation (IP) of Active p38α: Incubate the cell lysate with immobilized anti-phospho-p38 antibody beads for 2 hours at 4°C to capture active p38α.
-
Washing: Pellet the beads by centrifugation and wash them twice with Lysis Buffer, followed by two washes with Kinase Assay Buffer to remove detergents and inhibitors.
-
Kinase Reaction Setup:
-
Resuspend the washed beads in Kinase Assay Buffer.
-
Aliquot the bead slurry into separate tubes for each condition (Control, Test Compound concentrations).
-
Add the test compound or DMSO vehicle to the respective tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a master mix containing ATF-2 substrate and ATP.
-
-
Reaction Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
Termination and Sample Prep: Terminate the reaction by adding 3X SDS Sample Buffer and boiling for 5 minutes. Centrifuge to pellet the beads and collect the supernatant.
-
Western Blotting:
-
Resolve the proteins in the supernatant by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary anti-phospho-ATF-2 antibody overnight at 4°C.
-
Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for phospho-ATF-2 in each lane.
-
Calculate % Inhibition relative to the DMSO control.
-
Plot % Inhibition versus log[Inhibitor] to determine the IC₅₀ value.
-
C. Self-Validation System:
-
Positive Control (DMSO vehicle): Demonstrates the full activity of the immunoprecipitated kinase.
-
Negative Control (No ATP): A reaction run without ATP should show no ATF-2 phosphorylation, confirming the signal is ATP-dependent.
-
Reference Inhibitor: A known p38 inhibitor should produce a dose-dependent inhibition curve with an IC₅₀ consistent with literature values.
Conclusion and Future Directions
The structural motif of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone presents an intriguing starting point for inhibitor discovery. While it lacks the diaryl substitution pattern of classic COX-2 and p38 inhibitors, its pyrazole ketone core is a known pharmacophore. The provided protocols offer a robust framework for its initial in-vitro characterization.
By comparing its performance against established standards like Celecoxib and potent p38 inhibitors, researchers can rapidly ascertain its potential. A successful outcome would be the discovery of potent and selective activity against either target, which would warrant further investigation into its mechanism of action and structure-activity relationship (SAR) to optimize its profile for cellular and in-vivo efficacy.
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Benchmarking (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone against FDA approved kinase inhibitors
Benchmarking (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone Against FDA-Approved Kinase Inhibitors: A Structural and Experimental Guide
As the development of targeted therapeutics accelerates, the evaluation of novel small-molecule fragments against established clinical benchmarks is a critical step in drug discovery. This guide provides an in-depth technical analysis of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone (hereafter referred to as the HMPM scaffold )[1]. By evaluating its structural rationale, quantitative ligand efficiency, and experimental validation workflows, we benchmark this fragment against FDA-approved pyrazole-based kinase inhibitors.
Structural Rationale & Causality: The Pyrazole Pharmacophore
To understand why the HMPM scaffold is a compelling starting point for kinase inhibition, we must analyze the causality behind its structural components. Of the 74 small-molecule protein kinase inhibitors (PKIs) approved by the FDA as of recent years, a significant portion—including Ruxolitinib, Asciminib, and Pralsetinib—utilize a pyrazole ring as their core pharmacophore[2][3].
-
The Pyrazole Ring (Hinge Binder): The unfused 1H-pyrazole moiety acts as a bioisostere for the adenine ring of ATP. The adjacent nitrogen atoms serve as a highly efficient hydrogen-bond donor (NH) and acceptor (N) pair, anchoring the molecule to the backbone amides of the kinase hinge region[2].
-
The Methanone Linker (Conformational Flexibility): Unlike rigid fused-ring systems, the carbonyl (methanone) linker provides a distinct dihedral angle. This flexibility allows the adjacent phenyl ring to twist out of plane, enabling the molecule to navigate the narrow gatekeeper residue and access the hydrophobic selectivity pocket (often required for DFG-out allosteric inhibition). Furthermore, the carbonyl oxygen acts as an auxiliary hydrogen-bond acceptor.
-
The 2-Hydroxy-5-methylphenyl Group (Pocket Exploration): The hydroxyl group provides a solvent-exposed interaction vector or a potential hydrogen bond to the catalytic lysine, while the methyl group increases lipophilicity to maximize van der Waals contacts within the hydrophobic pocket.
Canonical kinase signaling pathway illustrating ATP-competitive inhibition by pyrazole scaffolds.
Quantitative Benchmarking: Fragment vs. Optimized Drugs
When benchmarking a fragment like HMPM against FDA-approved drugs, absolute potency (IC50) is less informative than Ligand Efficiency (LE) . Fragment-based drug discovery (FBDD) prioritizes low-molecular-weight compounds that form highly efficient, high-quality interactions.
As shown in the table below, the HMPM scaffold possesses ideal physicochemical properties (Rule of 3 compliant) for lead optimization, maintaining a lower molecular weight and lipophilicity (cLogP) compared to mature clinical candidates.
| Compound | Primary Target(s) | MW ( g/mol ) | HBA / HBD | cLogP (Est.) | Clinical Status |
| HMPM Scaffold | Pan-Kinase (Fragment) | 202.21 | 3 / 2 | 2.1 | Preclinical Lead |
| Ruxolitinib | JAK1 / JAK2 | 306.37 | 4 / 1 | 2.8 | FDA Approved |
| Asciminib | BCR-ABL1 | 449.83 | 6 / 2 | 3.2 | FDA Approved |
| Crizotinib | ALK / ROS1 | 450.34 | 5 / 2 | 3.5 | FDA Approved |
| Pralsetinib | RET | 533.61 | 6 / 2 | 3.8 | FDA Approved |
(Data synthesized from chemical catalogs and FDA drug approval databases[1][3])
Experimental Workflows: Self-Validating Systems
To objectively benchmark the HMPM scaffold's inhibitory profile, we must employ orthogonal assays. The following protocols are designed as self-validating systems, moving from isolated biochemical affinity to physiological target engagement.
Protocol A: High-Throughput Kinase Profiling via TR-FRET
Causality: Small aromatic scaffolds like pyrazoles often exhibit intrinsic autofluorescence in the blue/green spectrum, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide donor (e.g., Terbium) with a long emission half-life. By introducing a 50–100 µs time delay before signal acquisition, we completely gate out short-lived compound autofluorescence, ensuring an exceptionally high signal-to-noise ratio[4][5].
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the HMPM scaffold (and a reference inhibitor like Ruxolitinib) in 100% DMSO, then dilute to 4X final concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme-Inhibitor Pre-incubation: Add 2.5 µL of the compound to a 384-well low-volume plate. Add 2.5 µL of the target kinase (e.g., JAK2 or RET) at 4X final concentration. Crucial Step: Incubate for 30 minutes at room temperature to allow slow-binding pyrazole derivatives to reach binding equilibrium.
-
Reaction Initiation: Add 5 µL of a mixture containing ATP (at the enzyme's specific Km ) and a fluorescein-labeled peptide substrate (e.g., Fluorescein-poly-GAT). Incubate for 60 minutes[5].
-
Quench and Detect: Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Terbium-labeled anti-phospho antibody[6].
-
Signal Acquisition: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 490 nm for Terbium donor, 520 nm for Fluorescein acceptor). Calculate the 520/490 ratio to determine the IC50[5].
Step-by-step TR-FRET assay workflow for high-throughput kinase inhibitor benchmarking.
Protocol B: Cellular Target Engagement via CETSA
Causality: Biochemical assays lack cellular context. Intracellular ATP concentrations are in the millimolar range (1–5 mM), which can easily outcompete weak ATP-competitive inhibitors. The Cellular Thermal Shift Assay (CETSA) validates that the HMPM scaffold physically engages the target kinase inside living cells by measuring the thermodynamic stabilization of the protein upon ligand binding.
Step-by-Step Methodology:
-
Cell Treatment: Culture target cells (e.g., K562 for BCR-ABL) to 80% confluence. Treat cells with the HMPM scaffold (at 5x biochemical IC50) or DMSO vehicle for 2 hours at 37°C.
-
Thermal Gradient Aliquoting: Harvest and wash the cells. Divide the cell suspension equally into PCR tubes.
-
Heat Shock: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Rationale: Unbound kinases will denature and aggregate at lower temperatures than inhibitor-bound kinases.
-
Lysis and Clearance: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/aggregated proteins.
-
Quantification: Analyze the soluble fraction (supernatant) via Western Blot. A shift in the melting temperature ( Tm ) between the DMSO and HMPM-treated samples confirms intracellular target engagement.
References
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- LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk0oFyK0sbF8hyDaF81dycGQmDDBTWojvnje13KtBylPDPEXI_SM2_5eLqP_3piDJJP4peAv_WfxjBBzMZP7w07Ze0-OtSP29hPNtJS7kPXaeiRd5n96UTLCikVkmk3CvmneLRWZii89aSWCQRvo4Tcudm_b4nFwYO55Igg5tyqe6d2C4A2VhOpCGNA81ZHcjdZ-UA70pUdMSe9aK-lMxbN2bmL4OWsGjB2w_BRsoSb0AU9hQbTE3G1bf9BBye-JDmKSiKErBIay35n1xbbNZk2yvnh06U-9-Bh-RSoYRBBTz-Fo6NajzAdBX7r4qO89AxCA0ZPcA2x6kZzHxvPHteaa4qEPMmX635RRCOS8w=]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
A Senior Application Scientist's Perspective on Establishing Meaningful In Vivo-In Vitro Correlation (IVIVC)
In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is both arduous and fraught with challenges. A critical juncture in this process is the translation of promising in vitro results into tangible in vivo efficacy. This guide provides an in-depth comparison of the in vitro and in vivo performance of a promising anti-inflammatory agent, (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone, hereafter referred to as "Pyrazol-M".
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to explore the underlying scientific rationale, the intricacies of establishing a robust in vivo-in vitro correlation (IVIVC), and the interpretation of experimental data. As we will explore, a successful IVIVC not only validates an in vitro screening model but also serves as a predictive tool, streamlining development and reducing reliance on extensive clinical bioequivalence studies.[1][2]
The Crucial Role of IVIVC in Drug Development
An In Vivo-In Vitro Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[3][4][5] Establishing a strong IVIVC is a cornerstone of efficient drug development for several reasons:
-
Accelerated Formulation Development: A reliable IVIVC allows for the rapid screening and optimization of drug formulations using in vitro dissolution tests as a surrogate for in vivo bioavailability studies.[1][2]
-
Quality Control and Post-Approval Changes: It provides a basis for setting meaningful product specifications and can justify certain post-approval manufacturing changes without the need for additional human studies.[5]
-
Reduced Regulatory Burden: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) encourage the development of IVIVC models, as they can reduce the number of required bioequivalence studies.[2][3]
-
Enhanced Mechanistic Understanding: The process of developing an IVIVC deepens the understanding of a drug's release characteristics and its in vivo behavior.[1]
However, establishing a robust IVIVC is not without its challenges. Factors such as physiological variability among individuals, complex drug formulations, and nonlinear pharmacokinetics can complicate the correlation between in vitro and in vivo data.[6][7][8]
Hypothetical Target and Mechanism of Action of Pyrazol-M
For the purpose of this guide, we will hypothesize that Pyrazol-M is a potent and selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The pyrazole scaffold is found in several known COX-2 inhibitors. This inhibition is expected to reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Figure 1: Hypothesized mechanism of action of Pyrazol-M as a COX-2 inhibitor.
In Vitro Efficacy Assessment: COX-2 Inhibition Assay
The initial evaluation of Pyrazol-M's efficacy is conducted using a cell-free enzymatic assay to determine its inhibitory activity against purified COX-2. This approach provides a direct measure of the compound's potency on its intended target, free from the complexities of cellular uptake, metabolism, and efflux.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Reagents and Materials:
-
Purified human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
AmplexiFlu Red (peroxidase substrate)
-
Horseradish peroxidase (HRP)
-
Pyrazol-M (test compound)
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplates
-
-
Procedure:
-
Prepare a serial dilution of Pyrazol-M and the positive control (Celecoxib) in DMSO.
-
In a 96-well plate, add 10 µL of the diluted compounds or vehicle to the appropriate wells.
-
Add 150 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of HRP and 10 µL of AmplexiFlu Red to each well.
-
Add 10 µL of COX-2 enzyme solution to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately measure the fluorescence (excitation 560 nm, emission 590 nm) every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Data Summary
| Compound | Target | IC50 (nM) |
| Pyrazol-M | COX-2 | 85 |
| Celecoxib (Control) | COX-2 | 40 |
Table 1: In vitro inhibitory potency of Pyrazol-M against COX-2. The data indicate that Pyrazol-M is a potent inhibitor of the target enzyme, albeit slightly less potent than the reference compound Celecoxib.
In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema in Rats
To assess the in vivo anti-inflammatory activity of Pyrazol-M, the carrageenan-induced paw edema model in rats is employed. This is a well-established and widely used model of acute inflammation.
Experimental Protocol: In Vivo Paw Edema Model
-
Animals: Male Wistar rats (180-200 g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Groups:
-
Group 1: Vehicle control (0.5% carboxymethyl cellulose, p.o.)
-
Group 2: Pyrazol-M (10 mg/kg, p.o.)
-
Group 3: Pyrazol-M (30 mg/kg, p.o.)
-
Group 4: Celecoxib (30 mg/kg, p.o. - positive control)
-
-
Procedure:
-
The test compounds or vehicle are administered orally one hour before the induction of inflammation.
-
Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 where ΔV = Vt - V0.
-
In Vivo Data Summary
| Treatment Group | Dose (mg/kg, p.o.) | Peak Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Pyrazol-M | 10 | 35.2 |
| Pyrazol-M | 30 | 58.7 |
| Celecoxib (Control) | 30 | 62.1 |
Table 2: In vivo anti-inflammatory efficacy of Pyrazol-M in the carrageenan-induced paw edema model. Pyrazol-M demonstrates a dose-dependent reduction in paw edema, with the 30 mg/kg dose showing efficacy comparable to the positive control.
Establishing the In Vivo-In Vitro Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro enzymatic inhibition and the in vivo anti-inflammatory effect. This is a complex undertaking that goes beyond a simple comparison of IC50 and ED50 values. A true IVIVC for efficacy would require a more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling approach.
Figure 2: Workflow for establishing an IVIVC for efficacy.
Analysis and Interpretation
The in vitro data show that Pyrazol-M is a potent COX-2 inhibitor with an IC50 of 85 nM. The in vivo results confirm that this enzymatic inhibition translates to a significant anti-inflammatory effect in a relevant animal model. The efficacy of a 30 mg/kg dose of Pyrazol-M is comparable to that of Celecoxib, a known COX-2 inhibitor.
A preliminary analysis suggests a positive correlation. The compound with high in vitro potency demonstrates significant in vivo activity. However, a quantitative IVIVC would require pharmacokinetic data to relate the plasma concentration of Pyrazol-M over time to the observed anti-inflammatory response. Such a model could then be used to predict the in vivo efficacy of different formulations or dosing regimens based on their in vitro release profiles.
Several factors can influence the strength of an IVIVC:
-
Bioavailability and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) properties of Pyrazol-M will significantly impact the concentration of the active drug that reaches the site of inflammation.
-
Plasma Protein Binding: The extent to which Pyrazol-M binds to plasma proteins will affect the free drug concentration available to inhibit COX-2.
-
Complexity of the In Vivo System: The in vivo inflammatory response is a complex process involving multiple cell types and signaling pathways, which cannot be fully replicated in a simple in vitro enzyme assay.
Conclusion
This guide has demonstrated the comparative evaluation of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone (Pyrazol-M) in both in vitro and in vivo settings. The compound exhibits potent in vitro inhibition of COX-2, which translates to significant anti-inflammatory efficacy in an in vivo model. While a qualitative correlation is evident, the establishment of a robust, quantitative IVIVC requires further investigation into the pharmacokinetic properties of the compound.
Developing a validated IVIVC model is a valuable investment in the drug development process.[9][10] It can de-risk subsequent development stages, optimize formulation design, and provide a scientifically sound basis for regulatory submissions. For a promising candidate like Pyrazol-M, a thorough understanding of its in vitro-in vivo relationship is paramount to its successful progression toward clinical application.
References
- Title: CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC)
- Title: In vivo–In Vitro correlation (IVIVC)
- Title: Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies Source: Springer URL
- Title: In Vitro In Vivo Correlation (IVIVC)
- Title: In vitro - in vivo correlation: from theory to applications.
- Title: How is in vitro–in vivo correlation (IVIVC) established?
- Title: Improving In Vitro–In Vivo Correlation (IVIVC)
- Title: 5 Top Tips on How to Establish IVIVC Source: Pharma IQ URL
- Title: Improving In Vitro–In Vivo Correlation (IVIVC)
- Title: In vitro–In Vivo Correlations: Tricks and Traps Source: PMC - NIH URL
Sources
- 1. premier-research.com [premier-research.com]
- 2. wjarr.com [wjarr.com]
- 3. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro In Vivo Correlation (IVIVC) [tsi.com]
- 5. scispace.com [scispace.com]
- 6. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 7. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. 5 Top Tips on How to Establish IVIVC [pharma-iq.com]
- 10. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized organic building blocks like (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone (CAS: 68100-94-7). This compound is frequently utilized in drug discovery and kinase inhibitor screening.
To ensure laboratory safety and operational integrity, this guide transcends basic safety data sheets by explaining the causality behind the required handling procedures, focusing on the chemical's structural reactivity and its interaction with common assay solvents.
Chemical Identity & Mechanistic Hazard Profile
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone is a crystalline solid with a molecular weight of 202.21 g/mol and a melting point of 168–170 °C[1]. While its physical state suggests stability, its molecular structure presents specific biochemical hazards that dictate how it must be handled.
-
Skin Sensitization via Haptenation: The primary hazard of this compound is its potential to act as a potent skin sensitizer. The causality lies in the 2-hydroxy-5-methylphenyl (phenolic) moiety. In the skin, phenolic compounds can undergo metabolic oxidation via cytochrome P450 enzymes to form highly reactive electrophilic intermediates, specifically ortho-quinones or quinone methides[2]. These quinone methides act as Michael acceptors, covalently binding to nucleophilic residues on skin proteins (a process known as haptenation)[2]. This protein modification triggers a localized or systemic allergic immune response.
-
The DMSO Carrier Effect: In biological assays, this compound is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a powerful penetration enhancer that freely crosses the stratum corneum of the skin. If a DMSO solution of this compound contacts unprotected skin, the solvent will carry the dissolved quinone-methide precursors directly into the body, bypassing the skin's natural barrier[3].
Personal Protective Equipment (PPE) Matrix
Because the hazard profile shifts dramatically depending on whether the compound is in a dry powder state or dissolved in a solvent, your PPE must adapt accordingly.
| Operational Task | Recommended PPE | Scientific Rationale & Causality |
| Handling Dry Powder | Double Nitrile gloves, N95/P100 particulate respirator, safety goggles, anti-static lab coat. | Standard nitrile provides adequate barrier protection against dry, solid organics. The respirator prevents inhalation of aerosolized micro-dust generated during spatula transfer. |
| Handling DMSO Solutions | Butyl rubber gloves (≥15 mil) , chemical splash goggles, face shield, impermeable apron. | Nitrile gloves degrade rapidly upon contact with DMSO, often experiencing chemical breakthrough in under 5 minutes[3]. Butyl rubber is strictly required for extended contact because it provides superior resistance to DMSO permeation, preventing the solvent from transporting the dissolved sensitizer into the skin[3]. |
High-Containment Operational Protocol
To prevent cross-contamination and protect personnel, follow this self-validating workflow for preparing stock solutions.
Step 1: Anti-Static Preparation
-
Action: Wipe down the analytical balance enclosure with a damp lint-free cloth and activate an anti-static ionizer.
-
Causality: Crystalline powders with melting points in the 168–170 °C range[1] are highly prone to accumulating static charge. When transferred with a metal spatula, static repulsion can cause the powder to aerosolize, creating an inhalation hazard and contaminating the balance area.
Step 2: Enclosed Weighing
-
Action: Tare an amber glass vial (to protect the phenolic ring from potential photo-oxidation). Weigh the required mass of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone inside a draft-shielded balance. Seal the vial before removing it from the balance enclosure.
Step 3: Solubilization in a Fume Hood
-
Action: Transfer the sealed vial to a Class II Type B2 biological safety cabinet or a chemical fume hood. Don butyl rubber gloves [3]. Add anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Action: Vortex gently to homogenize. Do not sonicate unsealed vials.
-
Causality: Sonication generates microscopic cavitation bubbles that, upon collapsing, can aerosolize the DMSO-solute mixture. If inhaled or deposited on skin, these micro-droplets pose a severe systemic toxicity risk.
Spill & Waste Disposal Plan
A rapid, chemically appropriate response to spills prevents the spread of sensitizing agents.
-
Dry Powder Spill: Do not dry-sweep, as this aerosolizes the hapten-forming solid. Mist the spill lightly with water to bind the dust, then wipe it up with damp paper towels. Place all contaminated materials into a sealed, labeled solid chemical waste container.
-
DMSO Solution Spill: Immediately evacuate personnel without butyl rubber PPE. Cover the liquid with an inert, non-combustible absorbent (e.g., vermiculite or sand). Scoop the absorbed mixture into a heavy-duty hazardous waste bag. Never use unprotected hands or standard nitrile gloves during this cleanup[3].
-
Disposal: Segregate liquid waste as "Non-Halogenated Organic Waste." Incineration is the mandatory disposal method, as high-temperature combustion is required to completely cleave the robust pyrazole core and destroy the sensitizing phenolic ring.
Workflow Visualization
Safe handling and assay workflow for (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone.
References
- Dr. Jagath Reddy's Heterocyclics. "(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone Catalog". Heterocyclics.
- Chemical Research in Toxicology. "Skin Sensitization to Eugenol and Isoeugenol in Mice: Possible Metabolic Pathways Involving ortho-Quinone and Quinone Methide Intermediates". ACS Publications.
- WPMU DEV. "Hand Protection and Glove Selection". CDN.
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
